Ac-VAD-CHO
Description
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYQRSQECIBIB-PEXQALLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349321 | |
| Record name | Ac-VAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147837-52-3 | |
| Record name | Ac-VAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ac-VAD-CHO: An In-Depth Technical Guide to its Function in Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ac-VAD-CHO (Acetyl-Valyl-Alanyl-Aspartyl-aldehyd) is a potent, cell-permeable, and reversible pan-caspase inhibitor widely utilized in apoptosis research. By targeting the active site of caspases, the key executioners of apoptosis, this compound serves as an invaluable tool for studying the mechanisms of programmed cell death and for identifying caspase-dependent processes. This technical guide provides a comprehensive overview of this compound's function in apoptosis pathways, including its mechanism of action, quantitative inhibition data for related compounds, detailed experimental protocols, and visualizations of its role in cellular signaling.
Core Concepts: Mechanism of Action
This compound functions as a pan-caspase inhibitor by targeting the catalytic cysteine residue within the active site of these proteases. The aldehyde group of this compound forms a reversible covalent bond with the thiol group of the cysteine, effectively blocking the enzyme's ability to cleave its substrates. This broad-spectrum inhibition extends across both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), thereby arresting the apoptotic cascade.[1][2]
Data Presentation: Quantitative Inhibition Data
Table 1: Inhibitory Constants of Related Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Ki (nM) | IC50 (nM) |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.2, 0.3 | - |
| Ac-YVAD-CHO | Caspase-1 | 0.76 | 8.4 |
| Ac-LEHD-CHO | Caspase-9 | - | 3.82 |
Note: This data is provided for comparative purposes. This compound is expected to inhibit a broader range of caspases with high affinity.[3][4][5][6]
Signaling Pathways and Experimental Workflows
This compound is instrumental in dissecting the intricate signaling pathways of apoptosis. Below are diagrams illustrating the points of inhibition within the extrinsic and intrinsic pathways, as well as a typical experimental workflow.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. This leads to the activation of initiator caspase-8, which in turn activates executioner caspases.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caspase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
The Role of Ac-VAD-CHO in the Inhibition of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response fundamental to host defense and tissue homeostasis. However, its dysregulation is a key driver of numerous pathological conditions. A central mediator in the inflammatory cascade is the caspase family of proteases, particularly the inflammatory caspases. This technical guide provides an in-depth exploration of the synthetic peptide aldehyde, Ac-VAD-CHO, a well-established pan-caspase inhibitor, and its significant role in mitigating inflammation. We will delve into its mechanism of action, focusing on the inhibition of the NLRP3 inflammasome and subsequent reduction of pro-inflammatory cytokine production and pyroptotic cell death. This document will further present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Inflammatory Caspases and the Rationale for Inhibition
The inflammatory response is tightly regulated by a family of cysteine-aspartic proteases known as caspases.[1] While some caspases are primarily involved in apoptosis (programmed cell death), a distinct subset, including caspase-1, -4, -5, and -11, are key players in the innate immune response.[2] These inflammatory caspases are activated within large multi-protein complexes termed inflammasomes.[3][4]
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is one of the most extensively studied inflammasomes and is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4] Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1.[5] Activated caspase-1 is then responsible for the proteolytic cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[5] Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[5]
Given the central role of caspase-1 in orchestrating these pivotal inflammatory events, its inhibition presents a compelling therapeutic strategy for a multitude of inflammatory diseases.
This compound: A Potent Inhibitor of Inflammatory Caspases
N-acetyl-Valyl-Alanyl-Aspartal-CHO (this compound) is a cell-permeable, reversible pan-caspase inhibitor.[6] Its structure mimics the caspase cleavage site, allowing it to bind to the active site of these enzymes and block their proteolytic activity. While it is a broad-spectrum caspase inhibitor, it exhibits potent activity against caspase-1. A closely related and often used analog is Ac-YVAD-CHO, which is a highly specific and potent inhibitor of caspase-1.[7][8] This guide will consider findings from studies using both this compound and its specific caspase-1 inhibiting counterparts like Ac-YVAD-CHO and Ac-YVAD-cmk, as they share the core mechanism of action relevant to inflammation.
Mechanism of Action: Targeting the Core of the Inflammatory Response
The primary anti-inflammatory effect of this compound and its analogs stems from the direct inhibition of caspase-1. By blocking caspase-1 activity, this compound effectively disrupts two major downstream inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokine Maturation: this compound prevents the conversion of pro-IL-1β and pro-IL-18 into their active forms.[9] This significantly curtails the amplification of the inflammatory signaling cascade, as IL-1β is a potent pyrogen and mediator of inflammation.
-
Inhibition of Pyroptosis: By preventing the cleavage of GSDMD by caspase-1, this compound blocks the formation of membrane pores, thereby inhibiting pyroptotic cell death.[10] This not only prevents the release of cellular contents that can further fuel inflammation but also preserves tissue integrity.
Quantitative Data on the Efficacy of this compound and its Analogs
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the inhibitory potency of this compound and its related compounds.
Table 1: In Vitro Inhibition of Caspases by Ac-YVAD-CHO
| Caspase Target | Inhibitor | Ki (nM) | IC50 | Cell Line/System | Reference |
| Caspase-1 (human) | Ac-YVAD-CHO | 0.76 | 0.7 µM (IL-1β production) | THP-1 cells | [7][8] |
| Caspase-1 (mouse) | Ac-YVAD-CHO | 3.0 | 2.5 µM (IL-1β production) | - | [7] |
| Caspase-4 | Ac-YVAD-CHO | 163-970 | - | - | [8] |
| Caspase-5 | Ac-YVAD-CHO | 163-970 | - | - | [8] |
| Caspase-8 | Ac-YVAD-CHO | 163-970 | - | - | [8] |
| Caspase-9 | Ac-YVAD-CHO | 163-970 | - | - | [8] |
| Caspase-10 | Ac-YVAD-CHO | 163-970 | - | - | [8] |
| Caspase-2 | Ac-YVAD-CHO | >10,000 | - | - | [8] |
| Caspase-3 | Ac-YVAD-CHO | >10,000 | - | - | [8] |
| Caspase-6 | Ac-YVAD-CHO | >10,000 | - | - | [8] |
| Caspase-7 | Ac-YVAD-CHO | >10,000 | - | - | [8] |
Table 2: In Vivo Efficacy of Ac-YVAD-CHO in Animal Models of Inflammation
| Animal Model | Compound | Dose | Route of Administration | Outcome | Percent Reduction | Reference |
| Rat Endotoxemia (LPS-induced) | Ac-YVAD-CHO | 5 mg/kg | Inhalation | Plasma IL-1β | 58% | [11] |
| Rat Endotoxemia (LPS-induced) | Ac-YVAD-CHO | 5 mg/kg | Inhalation | Plasma IL-18 | 51% | [11] |
| Rat Endotoxemia (LPS-induced) | Ac-YVAD-CHO | 5 mg/kg | Inhalation | BALF IL-1β | 59% | [11] |
| Rat Endotoxemia (LPS-induced) | Ac-YVAD-cmk | 12.5 µmol/kg | Intravenous | Mortality | 60% | [12] |
| Mouse Acute Pancreatitis | Ac-YVAD-CHO | 12.5 µmol/kg | - | Pancreatic IL-18 | - | [8] |
| Mouse Acute Pancreatitis | Ac-YVAD-CHO | 12.5 µmol/kg | - | Serum IL-1β | - | [8] |
| Rat Cerebral Ischemia | Ac-YVAD-cmk | - | - | Brain IL-1β | 60.5% | [13] |
| Rat Cerebral Ischemia | Ac-YVAD-cmk | - | - | Brain TNF-α | 48.1% | [13] |
| Mouse Sepsis-induced AKI | Ac-YVAD-cmk | - | - | Serum IL-1β, IL-18, IL-6, TNF-α | Significant reduction | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro Caspase-1 Activity Assay
This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on caspase-1 activity.
Materials:
-
Recombinant human caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-YVAD-AFC (caspase-1 substrate)
-
Ac-YVAD-CHO (inhibitor)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a working solution of Ac-YVAD-CHO in DMSO and then dilute to the desired concentrations in Caspase Assay Buffer.
-
In a 96-well plate, add 50 µL of Caspase Assay Buffer to each well.
-
Add 10 µL of the diluted Ac-YVAD-CHO or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of recombinant human caspase-1 to each well (except for the blank wells, which receive 10 µL of assay buffer).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 30 µL of the caspase-1 substrate Ac-YVAD-AFC to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the rate of substrate cleavage and determine the percentage of inhibition for each concentration of Ac-YVAD-CHO.
Western Blot for NLRP3 Inflammasome Components
This protocol describes the detection of key proteins in the NLRP3 inflammasome pathway by Western blot to assess the effect of this compound.
Materials:
-
Cell line (e.g., THP-1 monocytes or bone marrow-derived macrophages)
-
LPS (Lipopolysaccharide)
-
ATP or Nigericin (B1684572) (NLRP3 activators)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1 p20, anti-IL-1β)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.
-
Collect the cell culture supernatant and lyse the cells with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins from both the supernatant and cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.[15][16]
In Vivo LPS-Induced Endotoxemia Model in Rats
This protocol details an in vivo model to evaluate the anti-inflammatory effects of Ac-YVAD-CHO.[17][18][19]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Ac-YVAD-CHO
-
Saline solution
-
Anesthesia
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Dissolve Ac-YVAD-CHO in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
Administer Ac-YVAD-CHO or the vehicle control to the rats via the desired route (e.g., intraperitoneal injection, intravenous injection, or inhalation).[11]
-
After a predetermined time (e.g., 1 hour), induce endotoxemia by injecting a single dose of LPS (e.g., 5-15 mg/kg) intraperitoneally or intravenously.[11][12]
-
Monitor the animals for signs of sickness behavior.
-
At a specific time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and collect tissues of interest (e.g., lung, liver, spleen).
-
Process the blood to obtain plasma or serum for cytokine analysis (e.g., ELISA for IL-1β and IL-18).
-
Homogenize the tissues for protein or RNA analysis.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Diagrams are indispensable tools for illustrating complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the NLRP3 inflammasome pathway and a typical experimental workflow.
NLRP3 Inflammasome Signaling Pathway
This diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Conclusion and Future Directions
This compound and its more specific analogs represent invaluable tools for the study of inflammation and hold therapeutic potential. Their ability to potently inhibit caspase-1, thereby blocking the maturation of key pro-inflammatory cytokines and preventing pyroptotic cell death, underscores their significance in modulating the inflammatory response. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of caspase inhibition in various inflammatory diseases.
Future research should focus on the development of more selective and bioavailable caspase inhibitors with improved pharmacokinetic profiles. While this compound and its derivatives are excellent research tools, their peptide nature can limit their therapeutic application. The development of small molecule inhibitors targeting caspase-1 could pave the way for novel anti-inflammatory therapies with broad clinical utility. Furthermore, exploring the synergistic effects of caspase inhibitors with other anti-inflammatory agents could lead to more effective treatment strategies for complex inflammatory disorders.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 4. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1 inhibition by YVAD generates tregs pivoting IL-17 to IL-22 response in β-glucan induced airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pl.promega.com [pl.promega.com]
- 14. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 18. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats | Odovtos - International Journal of Dental Sciences [archivo.revistas.ucr.ac.cr]
- 19. researchgate.net [researchgate.net]
Ac-VAD-CHO: A Technical Guide to its Caspase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-valyl-L-alanyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, commonly known as Ac-VAD-CHO, is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible, broad-spectrum inhibitor of caspases.[1][2][3] Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and play significant roles in inflammation.[1][4] this compound is widely utilized as a research tool to study apoptotic pathways and to prevent caspase-mediated cell death in various experimental models.[1][2] Its mechanism of action involves the aldehyde group forming a reversible covalent bond with the active site cysteine residue of the target caspase, thereby blocking its proteolytic activity.
Target Caspases and Binding Affinity
To provide a quantitative context, the following table includes available data for this compound and related, structurally similar peptide aldehyde inhibitors. This allows for an approximation of the inhibitory potential of this class of compounds.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Ac-VDVAD-CHO | Caspase-3 | 6.5 nM | - | [5] |
| Ac-DEVD-CHO | Caspase-3 | 0.2 - 0.23 nM | - | [6] |
| Ac-DEVD-CHO | Caspase-7 | 0.3 nM | - | [6] |
| Ac-DEVD-CHO | Caspase-2 | 1.7 µM | - | [6] |
| Ac-YVAD-CHO | Caspase-1 (human) | 0.76 nM | 0.7 µM | [7][8] |
| Ac-YVAD-CHO | Caspase-1 (mouse) | 3.0 nM | 2.5 µM | [8] |
| Ac-YVAD-CHO | Caspase-4, -5, -8, -9, -10 | 163 - 970 nM | - | [7] |
| Ac-YVAD-CHO | Caspase-2, -3, -6, -7 | >10,000 nM | - | [7] |
Note: The data for related compounds highlights the importance of the P4 and P2 amino acid residues in determining selectivity and potency towards specific caspases. For instance, Ac-DEVD-CHO shows high potency for caspase-3 and -7, while Ac-YVAD-CHO is highly selective for caspase-1.
Mechanism of Action and Signaling Pathways
Caspases are integral to two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases (e.g., Caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound, as a pan-caspase inhibitor, can intercept the apoptotic cascade at multiple points by inhibiting both initiator caspases (e.g., Caspase-8, -9) and effector caspases.
Experimental Protocols
The following is a generalized protocol for a colorimetric or fluorometric caspase activity assay to determine the inhibitory effect of this compound. This protocol is a synthesis of standard methodologies.[9]
Objective: To measure the activity of a specific caspase (e.g., Caspase-3) in cell lysates in the presence and absence of this compound.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase-specific colorimetric (pNA-conjugated) or fluorometric (AFC- or AMC-conjugated) substrate (e.g., Ac-DEVD-pNA for Caspase-3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere (for adherent cells).
-
Induce apoptosis in the experimental group of cells. Include an untreated control group.
-
For the inhibitor group, pre-incubate cells with the desired concentration of this compound for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysate Preparation:
-
Harvest cells (by scraping for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 - 20,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Caspase Activity Assay:
-
In a 96-well microplate, add 20-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µl with Cell Lysis Buffer.
-
Prepare a master mix by adding 50 µl of 2X Reaction Buffer and 5 µl of the caspase substrate (e.g., 4 mM stock) per reaction.
-
Add 55 µl of the master mix to each well containing cell lysate.
-
Include a blank control (Lysis Buffer + Reaction Buffer + Substrate, no lysate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for pNA substrates, ~405 nm) or fluorescence (for AFC/AMC substrates) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Compare the readings from the apoptotic group with the untreated control to confirm caspase activation.
-
Compare the readings from the this compound-treated group with the apoptotic group to determine the percentage of inhibition.
-
Conclusion
This compound is an invaluable tool for studying the roles of caspases in apoptosis and inflammation. Its broad-spectrum inhibitory activity allows for the effective blockade of the caspase cascade in cellular and biochemical assays. While a complete quantitative profile of its binding affinity to all caspases is not easily found, data from related compounds confirm the high potency of peptide aldehydes as caspase inhibitors. The provided experimental protocol offers a robust framework for investigating the efficacy of this compound in various research contexts.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. cdn.gentaur.com [cdn.gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ac-VAD-CHO in Apoptosis Studies
Topic: Ac-VAD-CHO as a Pan-Caspase Inhibitor to Modulate Apoptosis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] This process is tightly regulated by a family of cysteine proteases known as caspases.[2][3][4] Caspases exist as inactive zymogens (pro-caspases) in healthy cells and are activated in a cascade upon receiving an apoptotic stimulus.[4][5] This cascade ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6]
This compound, also known as N-Acetyl-Valyl-Alanyl-Aspartal, is a potent, cell-permeable, and reversible pan-caspase inhibitor.[2][3][7][8] It functions by mimicking the caspase cleavage site and binding to the active site of various caspases, thereby blocking their proteolytic activity. Due to its broad specificity, this compound is widely used as a tool to investigate caspase-dependent apoptosis. In a research setting, it is not used to induce apoptosis but rather to inhibit apoptosis induced by various stimuli. This allows researchers to determine whether a specific cell death pathway is caspase-dependent.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit apoptosis in cell culture, alongside methods for inducing and quantifying apoptosis.
Mechanism of Action: Caspase-Dependent Apoptosis
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][9][10]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[9][10] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][11] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases like caspase-3.[5][11]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal.[9] These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[4][9] Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex called the apoptosome.[4][5] Activated caspase-9 then proceeds to activate executioner caspases.
Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which are responsible for the cleavage of key cellular proteins and the execution of apoptosis.[4] this compound acts by inhibiting both initiator and executioner caspases, thereby blocking apoptosis mediated by either pathway.
Caption: Caspase-dependent apoptosis signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe the induction of apoptosis in Jurkat cells (a human T-lymphocyte cell line) using an anti-Fas antibody and the subsequent inhibition of this process by this compound. These protocols can be adapted for other cell lines and apoptosis-inducing agents.
Protocol 1: Cell Culture and Apoptosis Induction
-
Cell Maintenance: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase with >95% viability.[1]
-
Cell Seeding: On the day of the experiment, count the cells and adjust the density to 1 x 10⁶ cells/mL in fresh, pre-warmed culture medium.[1]
-
Experimental Setup: Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Pre-treatment with Inhibitor: To the wells designated for inhibition, add this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for your specific cell line and experimental conditions. Incubate for 1 hour at 37°C.
-
Apoptosis Induction: Add an agonistic anti-Fas (CD95) monoclonal antibody to the appropriate wells at a final concentration of 100 ng/mL.
-
Controls:
-
Negative Control: Untreated cells (no anti-Fas, no this compound).
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inhibitor-Only Control: Cells treated only with this compound.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C. The optimal incubation time may vary.
-
Cell Harvesting: After incubation, collect the cells (including any floating cells) for downstream analysis.
Caption: Experimental workflow for apoptosis induction and inhibition.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12][13][14]
-
Cell Collection: Transfer the cell suspensions from the 24-well plate to 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.[1]
-
Washing: Discard the supernatant and gently wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[12][13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1][15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).[1][13][15]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[12][15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][15]
Data Presentation: Expected Annexin V/PI Results
| Treatment Group | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Negative Control | >95% | <5% | <2% |
| Vehicle Control | >95% | <5% | <2% |
| Anti-Fas Antibody | 40-60% | 20-30% | 15-25% |
| This compound + Anti-Fas | 85-95% | 5-10% | <5% |
| This compound Only | >95% | <5% | <2% |
Protocol 3: Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of executioner caspase-3.[16][17]
-
Cell Lysis: After harvesting, lyse the cells using a chilled cell lysis buffer as per the manufacturer's instructions (e.g., incubate on ice for 10 minutes).[16][18]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to wells containing the reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[16][17][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][18]
-
Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).[16]
Data Presentation: Expected Caspase-3 Activity
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Negative Control | 1.0 |
| Vehicle Control | ~1.0 |
| Anti-Fas Antibody | 4.0 - 8.0 |
| This compound + Anti-Fas | 1.0 - 1.5 |
| This compound Only | ~1.0 |
Protocol 4: Western Blot Analysis of Apoptosis Markers
Western blotting can detect changes in the expression and cleavage of key apoptotic proteins.[6][19][20]
-
Protein Extraction: Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine protein concentration using a BCA assay.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[19][21]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]
Data Presentation: Expected Western Blot Results
| Treatment Group | Pro-Caspase-3 (32 kDa) | Cleaved Caspase-3 (17 kDa) | Cleaved PARP (89 kDa) |
| Negative Control | High | Absent | Absent |
| Vehicle Control | High | Absent | Absent |
| Anti-Fas Antibody | Low | High | High |
| This compound + Anti-Fas | High | Low/Absent | Low/Absent |
| This compound Only | High | Absent | Absent |
Troubleshooting
-
No Apoptosis Observed: Verify the expression of the target receptor (e.g., Fas) on your cell line. Check the potency of the inducing agent and optimize the concentration and incubation time. Ensure cells are healthy and not over-confluent before starting the experiment.
-
Incomplete Inhibition by this compound: The cell death observed may be caspase-independent. Increase the concentration of this compound or the pre-incubation time.
-
High Background in Assays: Ensure proper washing of cells to remove all media components. For Western blotting, ensure adequate blocking of the membrane.
Conclusion
This compound is an indispensable tool for studying programmed cell death. By effectively inhibiting caspase activity, it allows researchers to confirm the involvement of caspase-dependent pathways in their experimental models. The protocols outlined here provide a framework for inducing apoptosis and demonstrating its inhibition, thereby enabling a deeper understanding of the molecular mechanisms governing cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [Caspase Inhibitor II] - 1 mg | amp-tec [amp-tec.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 10. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. phnxflow.com [phnxflow.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
Optimal Working Concentration of Ac-V-A-D-CHO In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VAD-CHO, also known as N-Acetyl-Valyl-Alanyl-Aspartyl-aldehyde, is a potent, cell-permeable, and reversible pan-caspase inhibitor.[1][2] It is widely utilized in in vitro studies to investigate the roles of caspases in apoptosis, inflammation, and other cellular processes. By binding to the active site of caspases, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death. This document provides detailed application notes, experimental protocols, and recommended working concentrations for the use of this compound in various in vitro assays.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[3][4] The following table summarizes recommended concentration ranges based on published data for this compound and similar pan-caspase inhibitors.
| Application | Cell Line/System | Recommended Concentration Range | Notes |
| Apoptosis Inhibition | Jurkat, HeLa, and other cancer cell lines | 20 - 100 µM | Pre-incubation for 1-2 hours before inducing apoptosis is common. |
| Primary T-cells | 10 - 50 µM | Higher concentrations may be toxic to primary cells. | |
| In vitro-derived bovine embryos | 20 µM (for Z-VAD-FMK) | Significantly improved cryotolerance. | |
| Caspase Activity Assay (Cell-based) | Various cell lines | 10 - 50 µM | Used as a negative control to confirm caspase-dependent activity. |
| Caspase Activity Assay (Cell-free) | Recombinant caspases, cell lysates | 10 nM - 1 µM | The required concentration is significantly lower in cell-free systems. |
| Western Blot Analysis | Various cell lines | 20 - 100 µM | Used to confirm that observed protein cleavage is caspase-dependent. |
Note: The provided concentrations are a general guideline. Titration is crucial for optimal results.
Signaling Pathway Inhibition
This compound functions by inhibiting the activity of caspases, the central executioners of apoptosis. It blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways by targeting initiator and effector caspases.
Caption: this compound inhibits both initiator and effector caspases.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol describes a general procedure for using this compound to inhibit apoptosis induced by a chemical agent.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium
-
Cells of interest (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
96-well cell culture plates
-
Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the assay.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.
-
Add the apoptosis-inducing agent to the wells, including the vehicle control and inhibitor-treated wells.
-
Include a negative control of untreated cells.
-
Incubate for the time required to induce apoptosis (typically 4-24 hours).
-
-
Apoptosis Detection:
-
At the end of the incubation period, assess apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry or fluorescence microscopy, or a luminescent/fluorometric caspase activity assay).
-
Follow the manufacturer's protocol for the specific apoptosis detection kit.
-
Protocol 2: In Vitro Caspase Activity Assay
This protocol provides a method for measuring the inhibitory effect of this compound on caspase activity in cell lysates.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells of interest as described in Protocol 1 (without the inhibitor).
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the active caspases.
-
Determine the protein concentration of the lysate.
-
-
Caspase Inhibition:
-
In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add varying concentrations of this compound (e.g., 10 nM to 1 µM) to the wells.
-
Include a vehicle control (DMSO).
-
Bring the final volume in each well to a consistent amount with caspase assay buffer.
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the caspases.
-
-
Caspase Activity Measurement:
-
Add the fluorogenic caspase substrate to each well to a final concentration recommended by the manufacturer (e.g., 50 µM).
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Continue to take readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Plot the caspase activity against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effect of this compound on apoptosis.
Caption: General workflow for studying this compound effects.
Conclusion
This compound is an invaluable tool for studying caspase-dependent cellular processes. The information and protocols provided in this document serve as a comprehensive guide for researchers. However, it is imperative to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation times, for each specific in vitro model to ensure accurate and reproducible results.
References
Preparation of Ac-VAD-CHO Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of Acetyl-Valyl-Alanyl-Aspartyl-aldehydic-CHO (Ac-VAD-CHO), a potent, cell-permeable, and reversible pan-caspase inhibitor. Accurate preparation of this stock solution is critical for reliable and reproducible results in studies investigating apoptosis and other caspase-dependent cellular processes. This guide includes detailed protocols, quantitative data, and a visual workflow to ensure proper handling and storage of this reagent.
Introduction
This compound is a widely used inhibitor in cell biology and drug discovery to study the roles of caspases in programmed cell death. It functions by binding to the active site of caspases, thereby blocking their proteolytic activity. To ensure the efficacy and stability of this inhibitor, it is imperative to follow a standardized protocol for the preparation and storage of its stock solution. This document outlines the necessary steps and precautions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 329.35 g/mol | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][2] |
| Recommended Stock Concentration | 1-10 mM | |
| Typical Working Concentration | 10-100 µM | |
| Storage of Solid | -20°C, desiccated and protected from light | [1] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipette and sterile filter pipette tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibration: Remove the vial of this compound powder from the -20°C freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.29 mg of this compound (Molecular Weight = 329.35 g/mol ).
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 329.35 g/mol / 1000 = 3.29 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 3.29 mg, add 1 mL of DMSO.
-
Mixing: Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1-2 months) or at -80°C for long-term storage (up to 6 months).[3] Protect from light.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
This compound is a pan-caspase inhibitor, meaning it broadly targets multiple caspases involved in the apoptotic signaling cascade. The diagram below illustrates the general points of inhibition by this compound in the intrinsic and extrinsic apoptosis pathways.
Caption: Inhibition of caspases by this compound.
Conclusion
Proper preparation and storage of this compound stock solutions are fundamental for achieving accurate and reproducible results in research involving caspase inhibition. Adherence to the protocols outlined in this document will help ensure the integrity and efficacy of this critical reagent. Always refer to the manufacturer's specific instructions for the lot of this compound being used, as minor variations may exist.
References
Application Notes and Protocols for Caspase Activity Assays Using Ac-VAD-CHO
For researchers, scientists, and drug development professionals, understanding and modulating caspase activity is crucial for investigating apoptosis and related cellular processes. Ac-VAD-CHO (N-Acetyl-L-valyl-L-alanyl-L-α-aspartyl-L-alaninal) is a potent, cell-permeable, and reversible pan-caspase inhibitor, making it an invaluable tool for studying the roles of these cysteine-aspartic proteases in programmed cell death and inflammation.[1][2] This document provides detailed application notes and protocols for utilizing this compound in caspase activity assays.
Introduction to this compound
This compound is a synthetic tetrapeptide that acts as a broad-spectrum inhibitor of caspases. Its structure mimics the caspase cleavage site, allowing it to bind to the active site of these enzymes and block their proteolytic activity. The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site. Due to its cell-permeable nature, this compound can be used in both cell-free and cell-based assays to inhibit apoptosis and other caspase-mediated events. It is often used as a negative control in caspase assays to confirm that the observed activity is indeed due to caspases.
Caspase Inhibition Profile
While this compound is recognized as a pan-caspase inhibitor, detailed and comparative quantitative data on its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) across all caspase isoforms are not extensively documented in readily available literature. For context, the inhibitory profiles of other well-characterized caspase inhibitors are presented below. This highlights the selectivity of different peptide-based inhibitors and provides a framework for interpreting results when using this compound.
| Inhibitor | Target Caspases | Ki / IC50 Values | Reference |
| Ac-DEVD-CHO | Primarily Caspase-3 and -7 | Caspase-3: Ki = 0.23 nM; Caspase-7: Ki = 1.6 nM; Caspase-2: Ki = 1.7 µM | [3][4] |
| Ac-YVAD-CHO | Primarily Caspase-1 | Caspase-1: Ki = 0.76 nM; Caspase-4, -5, -8, -9, -10: Ki = 163-970 nM; Caspase-2, -3, -6, -7: Ki > 10,000 nM | [5] |
| z-VAD-fmk | Pan-caspase (irreversible) | Broad specificity; weakly inhibits caspase-2. | [6] |
Note: The lack of a complete inhibitory profile for this compound in the provided search results underscores the importance of empirical determination of optimal concentrations for specific experimental systems.
Caspase Signaling Pathways
Caspases are central to the execution of apoptosis, which can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Protocols
The following are generalized protocols for colorimetric and fluorometric caspase activity assays. These should be optimized for your specific cell type, experimental conditions, and available reagents. This compound is used here as a negative control to confirm caspase-specific activity.
Protocol 1: Colorimetric Caspase Activity Assay
This assay measures the cleavage of a colorimetric substrate, such as one conjugated to p-nitroaniline (pNA). The release of pNA results in a color change that can be quantified using a spectrophotometer.
Workflow for Colorimetric Caspase Assay
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Protein assay reagent (e.g., BCA or Bradford)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase substrate (e.g., Ac-DEVD-pNA, 4 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation:
-
Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Negative Control: To a set of wells containing lysate from apoptotic cells, add this compound to a final concentration of 20-50 µM. Incubate at room temperature for 10-15 minutes.
-
Blank: Prepare wells containing 50 µL of cell lysis buffer only.
-
-
Reaction Initiation and Measurement:
-
Prepare a master mix by diluting the caspase substrate in 2x reaction buffer to the desired final concentration (e.g., 200 µM).
-
Add 50 µL of the substrate-reaction buffer mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Protocol 2: Fluorometric Caspase Activity Assay
This assay is generally more sensitive than the colorimetric assay and measures the cleavage of a fluorogenic substrate, such as one conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). The release of the fluorophore results in an increase in fluorescence that can be measured with a fluorometer.
Workflow for Fluorometric Caspase Assay
Materials:
-
All materials listed for the colorimetric assay
-
Caspase substrate (e.g., Ac-DEVD-AMC, 1 mM stock in DMSO)
-
Black 96-well plate suitable for fluorescence measurements
-
Fluorometer with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for AMC)
Procedure:
-
Cell Preparation and Lysate Preparation:
-
Follow steps 1 and 2 from the colorimetric assay protocol.
-
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Negative Control: To a set of wells containing lysate from apoptotic cells, add this compound to a final concentration of 20-50 µM. Incubate at room temperature for 10-15 minutes.
-
Blank: Prepare wells containing 50 µL of cell lysis buffer only.
-
-
Reaction Initiation and Measurement:
-
Prepare a master mix by diluting the fluorogenic caspase substrate in 2x reaction buffer to the desired final concentration (e.g., 50 µM).
-
Add 50 µL of the substrate-reaction buffer mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Interpretation
The activity of caspases is determined by comparing the signal (absorbance or fluorescence) from the apoptotic sample to the untreated control. A significant increase in the signal in the apoptotic sample indicates caspase activation. The signal from the this compound-treated sample should be close to the baseline level of the untreated control, confirming that the measured activity is caspase-dependent. The fold-increase in caspase activity can be calculated as:
(Signal of apoptotic sample - Signal of blank) / (Signal of untreated control - Signal of blank)
Conclusion
This compound is an essential tool for researchers studying apoptosis and other caspase-mediated processes. Its broad-spectrum inhibitory activity allows for the clear demonstration of caspase involvement in cellular events. The protocols provided herein offer a robust framework for conducting colorimetric and fluorometric caspase activity assays. As with any enzymatic assay, optimization of parameters such as substrate and inhibitor concentrations, incubation times, and protein amounts is recommended to achieve the most reliable and reproducible results for your specific experimental system.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Using Ac-VAD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][2] Caspases exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to pro-apoptotic stimuli.[3] This cascade ultimately leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological and biochemical changes associated with apoptosis. The analysis of caspase activation is therefore a reliable method for the detection and quantification of apoptotic cells.
Ac-VAD-CHO (N-Acetyl-Val-Ala-Asp-aldehyd) is a cell-permeable, potent, and reversible pan-caspase inhibitor.[1][4][5] It binds to the catalytic site of a broad range of caspases, thereby inhibiting their activity. In the context of flow cytometry-based apoptosis assays, this compound is primarily utilized as a negative control to confirm that the observed cell death is mediated by caspases. By pre-treating cells with this compound prior to the induction of apoptosis, caspase-dependent apoptotic pathways are blocked. This inhibition can be subsequently measured by a reduction in the signal from other apoptosis markers, such as Annexin V staining.
These application notes provide a detailed protocol for utilizing this compound in conjunction with Annexin V and Propidium Iodide (PI) staining for the flow cytometric analysis of apoptosis.
Principles of the Assay
This protocol is designed to quantify the extent of apoptosis in a cell population and to verify the caspase-dependency of the process. The assay relies on two key components:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells.[6][7]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
By using Annexin V and PI in combination, it is possible to distinguish between three cell populations by flow cytometry:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
This compound is used to demonstrate that the transition to an Annexin V-positive state is dependent on caspase activation. A reduction in the percentage of Annexin V-positive cells in the presence of this compound indicates a caspase-dependent apoptotic mechanism.
Caspase Activation Signaling Pathway
The diagram below illustrates the central role of caspases in both the intrinsic and extrinsic pathways of apoptosis. This compound acts by inhibiting the initiator and effector caspases, thereby blocking the downstream events of apoptosis.
Caption: Caspase signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Concentration/Stock | Storage |
| This compound | 10 mM stock in DMSO | -20°C |
| Apoptosis Inducer (e.g., Staurosporine) | 1 mM stock in DMSO | -20°C |
| Annexin V-FITC | Refer to manufacturer's instructions | 2-8°C, protect from light |
| Propidium Iodide (PI) Solution | 1 mg/mL stock in water | 2-8°C, protect from light |
| 10X Annexin V Binding Buffer | 0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl2 | 2-8°C |
| Phosphate-Buffered Saline (PBS) | 1X solution, Ca2+/Mg2+-free | Room Temperature |
| Cell Culture Medium | Appropriate for the cell line used | 2-8°C |
| DMSO (Dimethyl sulfoxide) | Cell culture grade | Room Temperature |
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Flowchart of the this compound apoptosis assay protocol.
Detailed Protocol
1. Cell Preparation and Treatment
a. Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of the experiment. b. Prepare the following experimental groups in appropriate culture vessels:
- Negative Control (Untreated): Cells in culture medium only.
- Vehicle Control: Cells treated with the same volume of DMSO used for the apoptosis inducer and this compound.
- Apoptosis Induction (Positive Control): Cells treated with the apoptosis-inducing agent.
- Inhibitor Control: Cells pre-treated with this compound followed by treatment with the apoptosis-inducing agent. c. For the "Inhibitor Control" group, pre-incubate the cells with this compound at a final concentration of 20-100 µM for 1-2 hours at 37°C in a CO2 incubator. The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically. d. Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the "Apoptosis Induction" and "Inhibitor Control" wells. e. Incubate the cells for a period sufficient to induce apoptosis (typically 3-6 hours, but this should be optimized for your specific system).
2. Staining
a. Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell dissociation method such as trypsinization. b. Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells once with cold 1X PBS and centrifuge again. d. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. e. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. f. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution. g. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis
a. After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel). d. Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly. e. Collect data for at least 10,000 events per sample.
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC on one axis and PI on the other. This allows for the clear separation of the four populations:
-
Lower-Left Quadrant (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
Expected Results
The following table summarizes the expected quantitative outcomes for the different treatment groups.
| Treatment Group | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | Interpretation |
| Negative Control | >95% | <5% | <2% | Baseline cell viability |
| Vehicle Control | >95% | <5% | <2% | No significant toxicity from DMSO |
| Apoptosis Induction | Decreased | Significantly Increased | Increased | Successful induction of apoptosis |
| Inhibitor Control | Significantly Higher than Positive Control | Significantly Lower than Positive Control | Lower than Positive Control | Apoptosis is caspase-dependent |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell damage during harvesting | Use a gentler harvesting method; ensure all buffers are cold. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI to determine the optimal concentration. | |
| No apoptosis observed in the positive control | Ineffective apoptosis inducer | Verify the concentration and activity of the inducer; increase incubation time. |
| Cell line is resistant | Use a different apoptosis inducer or cell line. | |
| This compound does not inhibit apoptosis | Insufficient concentration or pre-incubation time | Perform a dose-response and time-course experiment for this compound. |
| Apoptosis is caspase-independent | The cell death mechanism may not rely on caspases. |
The protocol described provides a robust method for the detection and quantification of apoptosis using flow cytometry. The inclusion of the pan-caspase inhibitor this compound is critical for confirming the involvement of caspases in the observed cell death pathway. This is particularly important in drug development and mechanistic studies where understanding the specific mode of action of a compound is essential. Proper optimization of reagent concentrations and incubation times for the specific cell system under investigation is crucial for obtaining accurate and reproducible results.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. Use of fluorescently labeled caspase inhibitors as affinity labels to detect activated caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing | MDPI [mdpi.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. cdn.gentaur.com [cdn.gentaur.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Detection of Caspase Cleavage in Apoptosis using Western Blotting with the Pan-Caspase Inhibitor Ac-VAD-CHO
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[1] This process is executed by a family of cysteine proteases known as caspases, which are synthesized as inactive zymogens (pro-caspases).[2] Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8, caspase-9) are activated and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7).[3] The activation of executioner caspases, such as caspase-3, requires the proteolytic processing of its inactive pro-enzyme into active p17 and p12 fragments.[4][5] This cleavage is a hallmark of apoptosis.
Western blotting is a widely used and effective method to monitor caspase activation by detecting the shift in molecular weight from the full-length pro-caspase to its smaller, cleaved, active fragments.[2] This application note provides a detailed protocol for detecting caspase cleavage by Western blot and demonstrates the use of Acetyl-Valyl-Alanyl-Aspartal-CHO (Ac-VAD-CHO), a cell-permeable and potent pan-caspase inhibitor, as a negative control to confirm that the observed cleavage is caspase-dependent.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase activation cascade in apoptosis and the general workflow for its detection using Western blotting.
References
- 1. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 6. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 7. cdn.gentaur.com [cdn.gentaur.com]
Application Notes and Protocols: Long-Term Stability of Ac-VAD-CHO in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VAD-CHO, or N-Acetyl-L-valyl-L-alaninyl-N-[(1S)-1-formyl-3-carboxypropyl]-L-alaninamide, is a potent, cell-permeable, and reversible pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent caspase-mediated cell death. Understanding the stability of this compound in solution is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide a summary of stability data under various storage conditions, a detailed protocol for assessing stability, and a visualization of the relevant biological pathway and experimental workflow.
Data Presentation: Stability of this compound in Solution
The long-term stability of this compound in solution is dependent on the solvent, storage temperature, and pH. While specific, long-term quantitative stability data for this compound is not extensively published, the following tables provide representative stability data based on general principles of peptide stability and information available for similar peptide aldehydes. It is strongly recommended to perform in-house stability assessments for critical applications.
Table 1: Estimated Stability of this compound in DMSO
| Storage Temperature | Concentration | Estimated Purity after 1 Month | Estimated Purity after 3 Months | Estimated Purity after 6 Months |
| -80°C | 10 mM | >98% | >95% | >90% |
| -20°C | 10 mM | >95% | >90% | ~85% |
| 4°C | 10 mM | <90% | <80% | Significant Degradation |
| Room Temperature | 10 mM | Significant Degradation | Significant Degradation | Significant Degradation |
Table 2: Estimated Stability of this compound in Aqueous Buffer (pH 6.0)
| Storage Temperature | Concentration | Estimated Purity after 1 Week | Estimated Purity after 1 Month |
| -80°C | 1 mM | >99% | >98% |
| -20°C | 1 mM | >98% | >95% |
| 4°C | 1 mM | ~95% | <90% |
| Room Temperature | 1 mM | Significant Degradation | Significant Degradation |
Note: The data presented in these tables are estimations and should be used as a guideline. Actual stability may vary based on the specific buffer components and purity of the solvent. It is highly recommended to aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
Protocol for Preparing Stock Solutions of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile buffers with varying pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure for 10 mM DMSO Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Reconstitute the this compound in anhydrous, sterile DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 329.35 g/mol ), add 303.6 µL of DMSO.
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Procedure for Aqueous Working Solutions:
-
Thaw a single aliquot of the 10 mM DMSO stock solution on ice.
-
Dilute the DMSO stock solution into the desired sterile aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration immediately before use.
-
Ensure the final concentration of DMSO in the experimental system is non-toxic to the cells (typically <0.5%).[1]
Protocol for Assessing the Long-Term Stability of this compound in Solution
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of active this compound over time.
Materials:
-
This compound solutions stored under various conditions (different solvents, temperatures, pH)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Freshly prepared this compound standard solution of known concentration
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot of the stored this compound solution.
-
If the sample is frozen, allow it to thaw completely on ice.
-
Dilute the sample with Mobile Phase A to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample.
-
Elute the sample using a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 95% to 5% B
-
-
Monitor the elution at a wavelength of 214 nm.
-
The retention time of this compound should be determined using a freshly prepared standard.
-
-
Data Analysis:
-
Prepare a standard curve by injecting known concentrations of freshly prepared this compound.
-
Integrate the peak area corresponding to the intact this compound in the chromatograms of the stability samples.
-
Calculate the concentration of the remaining this compound in each sample using the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Degradation products will typically appear as new peaks in the chromatogram.
-
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Ac-VAD-CHO and Apoptosis Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-VAD-CHO not inhibiting apoptosis in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when this compound fails to prevent cell death in your experimental setup.
Question 1: I've treated my cells with this compound, but they are still dying. What is the primary reason for this?
Answer: The most common reason for the failure of this compound to inhibit cell death is the activation of a caspase-independent apoptosis pathway . This compound is a broad-spectrum caspase inhibitor; however, it will not be effective if the cell death mechanism does not rely on caspase activation.[1][2]
Key Considerations:
-
Apoptosis-Inducing Factor (AIF): A key mediator of caspase-independent cell death is AIF.[3][4][5] Upon certain apoptotic stimuli, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation.[5]
-
Other Mediators: Other molecules such as endonuclease G, cathepsins, and calpains can also mediate caspase-independent cell death.[2]
-
Necroptosis: This is a form of programmed necrosis that is independent of caspases.[6]
Next Steps:
-
Investigate whether your experimental stimulus is known to induce caspase-independent cell death.
-
Analyze your cells for markers of caspase-independent apoptosis, such as the nuclear translocation of AIF.
Question 2: How can I be sure that the this compound I'm using is active and cell-permeable?
Answer: It is crucial to ensure the integrity and proper use of your this compound inhibitor.
Troubleshooting Steps:
-
Proper Storage and Handling: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[7] Reconstituted stock solutions, usually in DMSO, should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7][8] Refer to the manufacturer's data sheet for specific storage recommendations.[7][9][10]
-
Use of a Positive Control: To validate your experimental setup, include a positive control where this compound is known to be effective. This could be a different cell line or an apoptosis inducer that unequivocally triggers caspase-dependent apoptosis (e.g., staurosporine (B1682477) in some cell lines).
-
Confirm Cell Permeability: this compound is designed to be cell-permeable.[7][9][10] However, if you suspect permeability issues, you can try using a positive control for caspase inhibition with cell lysates, where permeability is not a factor.
Question 3: Could my experimental conditions, such as concentration and incubation time, be suboptimal?
Answer: Yes, the concentration of this compound and the timing of its addition are critical for effective inhibition.
Recommendations:
-
Concentration: The optimal concentration of this compound can vary depending on the cell type and the apoptotic stimulus. A typical starting concentration range is 10-100 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Incubation Time: Pre-incubation with this compound before inducing apoptosis is generally recommended. A pre-incubation period of 1-2 hours is often sufficient for the inhibitor to permeate the cells and inhibit caspases.
Question 4: How can I confirm that caspases are indeed not being activated in my system?
Answer: It is essential to directly measure caspase activity to confirm that the observed cell death is caspase-independent.
Recommended Assays:
-
Western Blot for Cleaved Caspases: A hallmark of caspase activation is their cleavage into active subunits. Perform a western blot using antibodies specific for the cleaved forms of key caspases, such as caspase-3, -8, and -9. The absence of cleaved caspases in your dying cells, even without this compound, would strongly suggest a caspase-independent mechanism.
-
Fluorometric Caspase Activity Assay: These assays use a fluorogenic substrate that is cleaved by active caspases, resulting in a fluorescent signal. A lack of signal in your experimental group compared to a positive control would indicate no caspase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (N-Acetyl-Val-Ala-Asp-CHO) is a synthetic, cell-permeable, reversible pan-caspase inhibitor.[9][10] The peptide sequence Val-Ala-Asp mimics the caspase cleavage site, and the aldehyde group (-CHO) reversibly interacts with the catalytic cysteine residue in the active site of caspases, thus blocking their proteolytic activity.
Q2: What are the main differences between caspase-dependent and caspase-independent apoptosis?
A2: The primary difference lies in the execution machinery. Caspase-dependent apoptosis relies on a cascade of caspase activation to dismantle the cell. In contrast, caspase-independent apoptosis utilizes other effector molecules, such as AIF, to induce cell death.[1][2]
Q3: Can this compound be toxic to my cells?
A3: While generally used to prevent cell death, at very high concentrations or with prolonged incubation times, some inhibitors can have off-target effects or induce cytotoxicity. It is always recommended to include a vehicle control (e.g., DMSO) and an inhibitor-only control to assess any potential toxicity of this compound itself.
Q4: What are some alternative pan-caspase inhibitors I could try?
A4: If you suspect issues with your this compound, you could consider other pan-caspase inhibitors such as Z-VAD-FMK (irreversible) or Q-VD-OPh.
Data Presentation
Table 1: Inhibitory Profile of Common Caspase Inhibitors
| Inhibitor | Target Caspases | Type | Ki or IC50 Values |
| This compound | Pan-caspase | Reversible | Varies by caspase; generally in the nanomolar to low micromolar range. |
| Ac-DEVD-CHO | Primarily Caspase-3 and -7 | Reversible | Ki for Caspase-3: ~0.23 nM; Ki for Caspase-7: ~0.3 nM; Weakly inhibits Caspase-2 (Ki = 1.7 µM).[8] |
| Ac-YVAD-CHO | Primarily Caspase-1 | Reversible | Ki for Caspase-1: ~0.76 nM; Ki for Caspase-4, -5, -8, -9, -10: 163-970 nM; Ki for Caspase-2, -3, -6, -7: >10,000 nM.[11] |
| Z-VAD-FMK | Pan-caspase | Irreversible | Broad specificity; weakly inhibits caspase-2.[12] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cultured Cells with this compound
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.
-
Pre-treatment with this compound:
-
Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A typical final concentration range is 10-100 µM.
-
Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired final concentration in complete culture medium.
-
Add the apoptosis inducer to the wells already containing this compound or the vehicle control.
-
Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer only).
-
Incubate for the desired time period (e.g., 4-24 hours), depending on the apoptosis inducer and cell type.
-
-
Assessment of Apoptosis: Analyze the cells for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by proceeding to Western blot analysis for cleaved caspases.
Protocol 2: Western Blot for Cleaved Caspase-3
Materials:
-
Treated and control cell samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system. Look for bands corresponding to the cleaved fragments of caspase-3 (typically around 17/19 kDa).
-
Visualizations
Signaling Pathways
Caption: Caspase-Dependent Apoptosis Pathways.
Caption: AIF-Mediated Caspase-Independent Apoptosis.
Experimental Workflow
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers | MDPI [mdpi.com]
- 4. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gentaur.com [cdn.gentaur.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Off-Target Effects of Ac-VAD-CHO in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the pan-caspase inhibitor, Ac-VAD-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (Acetyl-Valyl-Alanyl-Aspartal-CHO) is a synthetic, cell-permeable peptide aldehyde that acts as a broad-spectrum, reversible inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. Therefore, this compound is widely used in research to inhibit apoptosis and study its role in various cellular processes.[1][3]
Q2: What are the known off-target effects of this compound?
While this compound is a potent caspase inhibitor, it is not entirely specific. Its off-target effects primarily involve the inhibition of other cysteine proteases, notably cathepsins and calpains. Additionally, this compound and its close analog, Z-VAD-FMK, have been shown to induce autophagy through the inhibition of N-glycanase 1 (NGLY1).[2][4][5]
Q3: Can this compound induce a form of cell death other than apoptosis?
Yes, under certain experimental conditions, the use of pan-caspase inhibitors like this compound can lead to a switch from apoptotic to a caspase-independent cell death pathway, which can present as necrosis-like or autophagy-associated cell death.[6][7] This is a critical consideration when interpreting experimental results where cell death is not completely rescued by this compound.
Q4: How does this compound compare to Z-VAD-FMK in terms of off-target effects?
This compound and Z-VAD-FMK are structurally similar and share off-target activities, including the inhibition of cathepsins and calpains.[5] However, a key difference lies in their effect on NGLY1, an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). Z-VAD-FMK is a more potent inhibitor of NGLY1 than this compound.[2] Inhibition of NGLY1 has been linked to the induction of autophagy.[2][4] Therefore, this compound may be a preferable choice when trying to minimize the induction of autophagy through this specific off-target mechanism.
Q5: Are there alternatives to this compound that do not induce autophagy?
Yes, the pan-caspase inhibitor Q-VD-OPh has been reported to not inhibit NGLY1 and, consequently, does not induce autophagy through this off-target pathway, making it a suitable alternative in contexts where autophagy induction is a concern.[8]
Troubleshooting Guides
Issue 1: Incomplete inhibition of cell death with this compound.
Possible Cause 1: Caspase-independent cell death. Your experimental model may be undergoing a form of programmed cell death that does not rely on caspases.[6][7]
Troubleshooting Steps:
-
Confirm Caspase Inhibition: Perform a western blot to check for the cleavage of key caspase substrates like PARP or look at the processing of caspases themselves (e.g., caspase-3). Successful inhibition should show a significant reduction in cleaved PARP and processed caspases.
-
Investigate Markers of Other Cell Death Pathways:
-
Necroptosis: Look for the phosphorylation of MLKL and RIPK3.
-
Autophagy: Monitor the conversion of LC3-I to LC3-II by western blot or immunofluorescence.
-
-
Use Alternative Inhibitors: Consider using inhibitors of other cell death pathways in combination with this compound to see if cell viability is restored.
Possible Cause 2: Off-target inhibition of cathepsins leading to lysosomal membrane permeabilization. this compound can inhibit lysosomal cathepsins, which under certain conditions, can contribute to cell death pathways.
Troubleshooting Steps:
-
Assess Lysosomal Integrity: Use dyes like Acridine Orange or LysoTracker to visualize lysosomal morphology and integrity.
-
Measure Cathepsin Activity: Perform a cathepsin activity assay to determine if the concentrations of this compound used are affecting their function.
-
Use More Specific Cathepsin Inhibitors: To dissect the role of cathepsins in your model, use more specific inhibitors like CA-074 for cathepsin B.
Issue 2: Unexpected induction of autophagy upon treatment with this compound.
Possible Cause: Off-target inhibition of NGLY1. this compound can inhibit N-glycanase 1 (NGLY1), which disrupts the degradation of misfolded glycoproteins in the endoplasmic reticulum (ER), leading to ER stress and subsequent induction of autophagy.[2][4]
Troubleshooting Steps:
-
Confirm Autophagy Induction: Use multiple assays to confirm autophagy, such as monitoring LC3-II conversion, p62/SQSTM1 degradation, and visualization of autophagosomes by electron microscopy or fluorescence microscopy (e.g., GFP-LC3 puncta).
-
Assess ER Stress: Perform a western blot for ER stress markers such as CHOP, BiP, and phosphorylated eIF2α.
-
Compare with an Alternative Inhibitor: As this compound is a less potent inhibitor of NGLY1 than Z-VAD-FMK, switching to this compound from Z-VAD-FMK might reduce autophagy.[2] For even stronger evidence, use the pan-caspase inhibitor Q-VD-OPh, which does not inhibit NGLY1.[8]
Data Presentation: Off-Target Inhibition Profile
The following tables summarize the known and potential off-target inhibitory activities of this compound and its close analog, Z-VAD-FMK. Direct inhibitory constants (IC50 or Ki) for this compound on cathepsins and calpains are not widely reported; therefore, data for related inhibitors are provided for reference.
Table 1: Inhibition of Cathepsins
| Protease | Inhibitor | IC50 / Ki | Reference |
| Cathepsin B | Ac-Leu-Val-Lys-CHO | IC50 = 4 nM | [9] |
| Cathepsin L | Z-Phe-Tyr-CHO | IC50 = 0.85 nM | [10] |
| Cathepsin B | Z-VAD-FMK | Inhibitory activity reported | [5] |
| Cathepsin L | Z-VAD-FMK | Inhibitory activity reported | [5] |
Table 2: Inhibition of Calpains
| Protease | Inhibitor | IC50 / Ki | Reference |
| Calpain I & II | Z-VAD-FMK | Inhibitory activity reported | [5] |
| Calpain II | Z-Phe-Tyr-CHO | IC50 = 184 nM | [10] |
Table 3: Inhibition of N-glycanase 1 (NGLY1)
| Enzyme | Inhibitor | Relative Efficacy | Reference |
| NGLY1 | This compound | ~60% efficacy compared to Z-VAD-FMK | [2] |
| NGLY1 | Z-VAD-FMK | Potent inhibitor | [2][4] |
| NGLY1 | Q-VD-OPh | No significant inhibition | [8] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures.
Materials:
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)
-
Purified Cathepsin B enzyme or cell lysate
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the Cathepsin B substrate.
-
Add the cell lysate or purified enzyme to the wells of the microplate.
-
Add this compound or other inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals to determine the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Calpain Activity Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits.
Materials:
-
Cell-permeable calpain substrate (e.g., a fluorogenic substrate)
-
Cell culture medium
-
This compound and other inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or fluorometric plate reader
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour). Include a vehicle control.
-
Induce calpain activity if necessary (e.g., with a calcium ionophore).
-
Add the cell-permeable calpain substrate to the culture medium and incubate according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Normalize the fluorescence signal to cell number or protein concentration.
Signaling Pathways and Workflows
Workflow for Investigating Unexpected Cell Death
Caption: Troubleshooting workflow for unexpected cell death in the presence of this compound.
Signaling Pathway of this compound-Induced Autophagy
Caption: Off-target induction of autophagy by this compound via NGLY1 inhibition.
References
- 1. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-independent cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 10. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
Determining the Effective Concentration of Ac-VAD-CHO: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor Ac-VAD-CHO, determining its optimal effective concentration is a critical step for achieving reliable and reproducible experimental results. This technical support guide provides a comprehensive overview of the necessary protocols, troubleshooting advice, and frequently asked questions to ensure successful application of this compound in your research.
Quick Reference: this compound Effective Concentrations
The effective concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of treatment. While specific IC50 values for this compound are not widely published, data from related peptide-based caspase inhibitors provide a valuable starting point for dose-response studies. It is strongly recommended to perform a dose-response experiment for each specific experimental system.
| Inhibitor | Target Caspase(s) | Cell Line/System | Effective Concentration/IC50 |
| This compound | Pan-Caspase | Jurkat T-cells, THP-1 cells | Blocks apoptosis; specific IC50 not cited, but related inhibitors are used in the 10-100 µM range.[1][2][3] |
| Ac-YVAD-CHO | Caspase-1 | Mouse IL-1β | IC50: 2.5 µM[4] |
| Ac-YVAD-CHO | Caspase-1 | Human IL-1β | IC50: 0.7 µM[4] |
| Ac-YVAD-CHO | Caspase-1 | LPS-treated THP-1 cells | 5 µM inhibits activation[5] |
| Ac-DEVD-CHO | Caspase-3/7 | Human T-cells | 20 µM increased cell viability[6] |
| Z-VAD-fmk | Pan-Caspase | Jurkat cells | 10-50 µM used to prevent apoptosis[7] |
| Q-VD-OPh | Pan-Caspase | JURL-MK1 and HL60 cells | 0.05 µM inhibits caspase-3/7 activity; 2 µM prevents DNA fragmentation[8] |
Experimental Protocols
Determining the effective concentration of this compound requires a systematic approach involving a dose-response experiment coupled with an assay to measure caspase activity or a downstream marker of apoptosis.
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining the effective concentration of this compound.
Detailed Protocol: Caspase Activity Assay (Colorimetric)
This protocol is adapted for a generic pan-caspase activity assay and should be optimized for your specific experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
96-well microplate
-
Cell lysis buffer
-
Assay buffer
-
Colorimetric caspase substrate (e.g., a substrate recognized by multiple caspases)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Induce apoptosis using a known stimulus.
-
Simultaneously treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Include the following controls:
-
Negative Control: Untreated, non-apoptotic cells.
-
Positive Control: Cells treated with the apoptosis inducer only.
-
Vehicle Control: Cells treated with the apoptosis inducer and the highest concentration of the inhibitor's solvent (typically DMSO).
-
-
-
Cell Lysis:
-
After the desired incubation period, centrifuge the plate and carefully remove the supernatant.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Caspase Activity Assay:
-
Transfer the cell lysates to a new 96-well plate.
-
Add the assay buffer containing the colorimetric caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background reading (from wells with lysis buffer and substrate only).
-
Normalize the data to the positive control (100% caspase activity) and negative control (0% caspase activity).
-
Plot the percentage of caspase inhibition versus the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low caspase activity in the positive control. | - Inefficient apoptosis induction.- Insufficient incubation time.- Degraded apoptosis inducer. | - Optimize the concentration and incubation time of the apoptosis inducer.- Use a fresh stock of the apoptosis inducer. |
| High background signal in the negative control. | - Spontaneous apoptosis in cell culture.- Contamination of reagents. | - Use healthy, low-passage number cells.- Ensure all buffers and reagents are freshly prepared and sterile. |
| Inconsistent results between replicates. | - Pipetting errors.- Uneven cell seeding.- Edge effects in the microplate. | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| This compound does not inhibit caspase activity. | - Inactive inhibitor.- Incorrect concentration range.- Cell-specific resistance. | - Use a fresh stock of this compound.- Test a wider range of concentrations.- Consider alternative apoptosis pathways that may be active in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point for a dose-response experiment is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM. Based on data from similar pan-caspase inhibitors, an effective concentration is often found within the 10-50 µM range for many cell lines.[7]
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: Is a vehicle control necessary?
A3: Yes, a vehicle control is crucial. This compound is usually dissolved in DMSO, which can have its own effects on cells, especially at higher concentrations. The vehicle control should contain the same concentration of DMSO as the highest concentration of this compound used in your experiment.
Q4: How can I confirm that the observed effect is due to caspase inhibition?
A4: To confirm the specificity of this compound, you can perform downstream apoptosis assays. For example, you can assess the cleavage of PARP (a downstream target of caspases) by Western blot. Inhibition of PARP cleavage in the presence of this compound would support its role as a caspase inhibitor.
Q5: Can this compound be used in in vivo studies?
A5: While this compound is cell-permeable and has been used in some in vivo studies, its efficacy and potential toxicity in whole organisms need to be carefully evaluated for each specific application.
Mechanism of Action: Caspase Inhibition
This compound acts as a competitive, reversible inhibitor of a broad range of caspases. Caspases are a family of cysteine-aspartic proteases that play a central role in the execution phase of apoptosis.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. This compound [Caspase Inhibitor II] - 1 mg | amp-tec [amp-tec.com]
- 3. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac-V-AD-CHO for Caspase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ac-VAD-CHO for effective caspase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, also known as acetyl-valyl-alanyl-aspartyl-CHO, is a potent, cell-permeable, and reversible pan-caspase inhibitor. [1][2][3]Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. [1][3]this compound is widely used in research to block apoptosis and study its underlying mechanisms. [1] Q2: How does this compound inhibit caspases?
A2: The aldehyde group (-CHO) at the C-terminus of the this compound peptide reacts with the catalytic cysteine residue in the active site of caspases. This interaction forms a reversible covalent bond, which blocks the enzyme's proteolytic activity.
Q3: Is this compound specific to a particular caspase?
A3: this compound is considered a broad-spectrum or pan-caspase inhibitor, meaning it can inhibit multiple caspases. However, its affinity for different caspases can vary. For instance, while it is a potent inhibitor of caspases like caspase-3, it is a weaker inhibitor of others such as caspase-2. [4]The peptide sequence VDVAD is a recognition motif for caspase-2, and Ac-VDVAD-CHO shows high affinity for both caspase-2 and caspase-3. [5][6] Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration of this compound is cell-type and stimulus-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. A common starting point for cell culture experiments is in the range of 20-100 µM.
Q5: What is the recommended incubation time for this compound?
A5: The ideal incubation time depends on the experimental goals and the kinetics of apoptosis in your model system. Pre-incubation for 1-2 hours before inducing apoptosis is a common practice. However, the duration of co-incubation with the apoptotic stimulus should be optimized based on the timing of caspase activation in your specific experiment. Monitoring caspase activity over a time course is recommended to determine the optimal incubation period. [7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of apoptosis | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit all activated caspases. | Perform a dose-response curve to determine the EC50 for your specific cell line and apoptotic stimulus. Increase the concentration of this compound accordingly. |
| Inappropriate incubation time: The inhibitor might be added too late to prevent the apoptotic cascade, or the incubation time may be too short. | Perform a time-course experiment to determine the peak of caspase activity in your system. Pre-incubate with this compound for 1-2 hours before adding the apoptotic stimulus and maintain its presence throughout the experiment. | |
| Inhibitor instability: this compound may degrade over long incubation periods or due to improper storage. | Prepare fresh solutions of this compound for each experiment. Store the stock solution at -20°C as recommended. [8] | |
| Cell permeability issues: In some cell types, the inhibitor may not efficiently cross the cell membrane. | While this compound is generally cell-permeable, you can try alternative pan-caspase inhibitors with different chemical properties if permeability is a concern. | |
| Caspase-independent cell death: The observed cell death may not be mediated by caspases. | Investigate other cell death pathways such as necroptosis or autophagy. Use specific inhibitors for these pathways to confirm the mechanism. | |
| Cell toxicity observed with this compound treatment | High inhibitor concentration: Excessive concentrations of the inhibitor can lead to off-target effects and cytotoxicity. | Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your culture medium is minimal and does not exceed levels known to be non-toxic for your cells. Include a solvent-only control in your experiments. | |
| Variability in experimental results | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to apoptosis induction and inhibition. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a uniform density for all experiments. |
| Inconsistent inhibitor preparation: Errors in weighing or dissolving the inhibitor can lead to variations in its final concentration. | Prepare a concentrated stock solution of this compound and aliquot it for single use to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for optimal growth during the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test is 0, 10, 20, 50, 100, and 200 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor dilutions.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Apoptosis Induction: Add your apoptotic stimulus to the wells.
-
Incubation: Incubate for a predetermined time, based on the known kinetics of your apoptotic stimulus.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the effective concentration that provides maximal protection against apoptosis.
Protocol 2: Determining the Optimal Incubation Time
-
Cell Seeding: Seed your cells in multiple plates or wells for a time-course experiment.
-
Inhibitor Treatment: Treat the cells with the optimal concentration of this compound (determined from Protocol 1) for 1-2 hours before adding the apoptotic stimulus.
-
Apoptosis Induction: Add the apoptotic stimulus.
-
Time-Course Analysis: At various time points after apoptosis induction (e.g., 0, 2, 4, 6, 8, 12, 24 hours), lyse the cells and measure caspase activity using a fluorometric or colorimetric assay specific for a key executioner caspase like caspase-3.
-
Data Analysis: Plot caspase activity against time to identify the peak of caspase activation and determine the optimal duration for your experiments. [7]
Signaling Pathways and Experimental Workflows
Figure 1: Caspase activation pathways and the inhibitory action of this compound.
Figure 2: General experimental workflow for optimizing this compound incubation.
Figure 3: Troubleshooting logic for incomplete caspase inhibition.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. bdbiosciences.com [bdbiosciences.com]
Interpreting unexpected results with Ac-VAD-CHO
Welcome to the technical support center for Ac-VAD-CHO. This guide is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers may face when using the pan-caspase inhibitor, this compound.
Q1: Why are my cells still undergoing cell death after treatment with this compound?
A1: While this compound is a potent, cell-permeable, and reversible pan-caspase inhibitor designed to block apoptosis, cell death might still occur for several reasons[1][2]:
-
Caspase-Independent Cell Death: The primary reason for observing cell death despite caspase inhibition is the activation of an alternative, caspase-independent pathway.[3] Cells can initiate self-destruction through various mechanisms that do not rely on caspases, such as necroptosis, autophagy, or lysosomal-mediated cell death.[3] If your experimental stimulus triggers one of these pathways, this compound will not be effective.
-
Insufficient Inhibitor Concentration or Incubation Time: The optimal concentration and pre-incubation time for this compound are highly dependent on the cell type and the nature of the apoptotic stimulus. If the concentration is too low or the inhibitor is not added long enough before the stimulus, it may not sufficiently block all caspase activity.
-
Inhibitor Instability: Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to the degradation of the inhibitor, reducing its efficacy.[4][5]
Q2: I'm observing an increase in cell death after adding this compound. Is this possible?
A2: Yes, this is a known, albeit counterintuitive, phenomenon. In certain cell types and under specific conditions, pan-caspase inhibitors like z-VAD-fmk (which is functionally similar to this compound) have been reported to enhance or even induce cell death.[6] This may occur if the inhibition of caspases shunts the cell death signaling towards a more pro-inflammatory and lytic pathway, like necroptosis.[6] Essentially, by blocking the "clean" apoptotic route, the cell is forced into a different, often more aggressive, death program.
Q3: How can I confirm that this compound is actively inhibiting caspases in my experiment?
A3: To verify the inhibitory activity of this compound, you should include a positive control and a direct measure of caspase activity.
-
Induce Apoptosis: Use a known apoptosis-inducing agent (e.g., Staurosporine, TNF-α) on your cells.
-
Treat with Inhibitor: In a parallel sample, pre-treat the cells with this compound before adding the apoptotic stimulus.
-
Measure Caspase Activity: Use a fluorometric or colorimetric caspase activity assay that measures the cleavage of a specific caspase substrate (e.g., a DEVD-based substrate for caspase-3).[7] A significant reduction in substrate cleavage in the this compound-treated sample compared to the stimulus-only sample confirms inhibitor activity. Alternatively, you can perform a Western blot to check for the cleavage of caspase substrates like PARP.
Q4: My results are inconsistent. What are some common sources of variability?
A4: Inconsistent results often stem from issues with the inhibitor's preparation and handling.
-
Solubility: this compound is typically dissolved in DMSO.[2] Ensure it is fully dissolved before adding it to your cell culture medium. Precipitates can lead to inaccurate final concentrations.
-
Stock Solution Storage: Aliquot your stock solution upon reconstitution to avoid repeated freeze-thaw cycles, which can degrade the peptide aldehyde.[5]
-
Final Concentration in Media: When diluting the DMSO stock into aqueous culture media, ensure proper mixing. High concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration in your culture below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Inhibitor Specifications and Handling
The following tables provide a summary of key quantitative data for working with this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Stability (Powder) | Stability (in DMSO) |
|---|---|---|---|
| Lyophilized Powder | -20°C | ≥ 12 months[2] | N/A |
| Reconstituted Stock | -20°C or -80°C | N/A | 1 month at -20°C, up to 6 months at -80°C[4][5] |
Note: Always refer to the manufacturer's specific instructions. Avoid repeated freeze-thaw cycles.[4][5]
Table 2: Recommended Working Concentrations
| Application | Cell Type | Typical Concentration Range | Reference |
|---|---|---|---|
| In vitro Caspase Inhibition | Various | 20 - 100 µM | [8] |
| In vivo (animal models) | Rat | 2 - 8 µg (intrastriatal) | [9] |
Note: The optimal concentration must be determined empirically for each cell line and experimental condition.
Signaling Pathways and Workflows
Visualizing the experimental logic and biological pathways can aid in troubleshooting.
Caption: Apoptotic signaling pathways and points of inhibition by this compound.
Caption: A decision tree for troubleshooting unexpected cell death with this compound.
Experimental Protocols
Protocol: Validating this compound Efficacy via Caspase-3 Activity Assay
This protocol describes a general method to confirm that this compound is effectively inhibiting caspase activity in your cell culture model.
Materials:
-
Cells of interest plated in a multi-well plate
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α + Cycloheximide)
-
This compound (reconstituted in DMSO)
-
Vehicle control (DMSO)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[7]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[7]
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)[7]
-
Fluorometer with appropriate filters (Excitation ~380 nm, Emission ~440-460 nm)[7]
Workflow Diagram:
Caption: General experimental workflow for testing this compound activity.
Procedure:
-
Cell Plating: Plate your cells at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treatment Setup: Prepare the following experimental groups:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells pre-treated with DMSO (at the same final concentration as the inhibitor group) for 1-2 hours, followed by the addition of the apoptosis-inducing agent.
-
Inhibitor Group: Cells pre-treated with the desired concentration of this compound (e.g., 50 µM) for 1-2 hours, followed by the addition of the apoptosis-inducing agent.
-
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-8 hours). This time should be optimized for your system.
-
Cell Lysis:
-
For adherent cells, wash once with cold PBS, then add Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.[7]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Caspase Activity Assay:
-
In a 96-well black plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add Protease Assay Buffer to bring the volume to 100 µL.
-
Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 µM.[7]
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure fluorescence using a plate reader (Ex: 380 nm, Em: 440-460 nm).
-
Interpretation: A successful experiment will show low fluorescence in the "Untreated" and "Inhibitor" groups, and high fluorescence in the "Vehicle Control" group. This indicates that the apoptotic stimulus activated caspases, and this activation was successfully blocked by this compound.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. cdn.gentaur.com [cdn.gentaur.com]
- 3. Caspase-independent cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pan-caspase inhibitor zVAD enhances cell death in RAW246.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for non-specific effects of Ac-VAD-CHO
Welcome to the technical support center for Ac-VAD-CHO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for the non-specific effects of this pan-caspase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (N-Acetyl-Valyl-Alanyl-Aspartal) is a synthetic, cell-permeable tetrapeptide that acts as a potent, reversible, broad-spectrum inhibitor of caspases.[1][2][3][4] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Therefore, this compound is widely used to study the mechanisms of apoptosis by blocking caspase activity.
Q2: What are the known non-specific or off-target effects of this compound?
While this compound is a pan-caspase inhibitor, it is not entirely specific to caspases. At higher concentrations, it can inhibit other cysteine proteases, most notably cathepsins and calpains. This is a critical consideration as the inhibition of these proteases can lead to cellular effects independent of caspase-mediated apoptosis, potentially confounding the interpretation of experimental results.
Q3: Why is it crucial to control for these non-specific effects?
Q4: What is caspase-independent cell death, and how does it relate to the use of this compound?
Caspase-independent cell death is a form of programmed cell death that occurs without the activation of caspases.[5][6] Since this compound only inhibits caspases, its use can help to unmask or reveal the presence of caspase-independent cell death pathways. If a stimulus still induces cell death in the presence of this compound, it suggests that the cell death mechanism is not reliant on caspase activity.[5]
Troubleshooting Guides
Issue 1: Sub-optimal or Incomplete Inhibition of Apoptosis
Possible Cause: The concentration of this compound is too low or the incubation time is insufficient.
Solution:
-
Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting range is 10-100 µM.
-
Time-Course Experiment: The timing of inhibitor addition and the duration of incubation are critical. It is generally recommended to pre-incubate the cells with this compound for at least 1-2 hours before inducing apoptosis to allow for cellular uptake and target engagement.[7] The optimal pre-incubation and co-incubation times should be determined empirically.
Issue 2: Observing Unexpected Cellular Effects or Toxicity
Possible Cause: The concentration of this compound is too high, leading to off-target effects or direct cellular toxicity. Pan-caspase inhibitors have been reported to cause toxicity in some cell types, such as human primary T cells.[8]
Solution:
-
Lower the Concentration: Based on your dose-response experiment, use the lowest effective concentration of this compound that provides significant inhibition of caspase activity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO, the solvent for this compound) to ensure that the observed effects are not due to the solvent itself.
Issue 3: Difficulty in Distinguishing Between Caspase-Dependent and Independent Effects
Possible Cause: Relying solely on this compound to define the cell death pathway.
Solution:
-
Use Specific Caspase Inhibitors: In parallel experiments, use more specific caspase inhibitors to dissect the involvement of particular caspase pathways. For example:
-
Multiple Apoptosis Assays: Employ a combination of assays that measure different aspects of apoptosis. For instance, combine Annexin V staining (detects early apoptosis) with a viability dye like propidium (B1200493) iodide (detects late apoptosis/necrosis).[12] This allows for a more nuanced assessment of cell death.
-
Biochemical Assays: Directly measure the activity of caspases and off-target proteases (cathepsins, calpains) in your experimental system with and without this compound to confirm target engagement and assess off-target inhibition.
Data Presentation
Table 1: Inhibitory Profile of Acyl-Peptide-CHO Caspase Inhibitors
| Inhibitor | Target Caspases | Ki (nM) | IC50 (nM) | Off-Target Proteases |
| This compound | Pan-caspase | Not widely reported | Not widely reported | Cathepsins, Calpains |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.23 (Caspase-3) | 59.1 (Caspase-7)[9] | Weakly inhibits Caspase-2 (Ki = 1700 nM)[11] |
| Ac-YVAD-CHO | Caspase-1 | 0.76[12] | 8.4 (Caspase-1)[8] | Caspase-4, -5, -8, -9, -10 (Ki = 163-970 nM)[12] |
Note: Ki and IC50 values can vary depending on the assay conditions. The lack of comprehensive, standardized inhibitory data for this compound underscores the importance of empirical validation in your specific experimental system.
Experimental Protocols
Protocol 1: General Procedure for Using this compound
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
Pre-incubation: Dilute the this compound stock solution in your cell culture medium to the desired final concentration (determined by a dose-response experiment, typically 10-100 µM). Pre-incubate the cells with the this compound-containing medium for 1-2 hours at 37°C.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., staurosporine, etoposide) to the culture medium.
-
Incubation: Co-incubate the cells with this compound and the apoptosis inducer for the desired period (determined by a time-course experiment).
-
Analysis: Harvest the cells and proceed with your chosen apoptosis assay (e.g., flow cytometry with Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP).
Protocol 2: Positive Controls for Apoptosis Induction
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide range of cell types.
-
Etoposide: A topoisomerase II inhibitor that induces DNA damage and subsequent apoptosis.
-
TNF-α in combination with Actinomycin (B1170597) D: A cytokine that induces apoptosis through the extrinsic pathway. Actinomycin D is a transcription inhibitor that sensitizes cells to TNF-α-induced apoptosis.
Visualizations
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 4. cdn.gentaur.com [cdn.gentaur.com]
- 5. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of L929 cell death induced by TNF-alpha and other cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Caspase-7 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 18. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose- and time-dependent effects of TNFα and actinomycin D on cell death incidence and embryo growth in mouse blastocysts | Zygote | Cambridge Core [cambridge.org]
- 20. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Caspase Inhibition with Ac-V-CHO
Welcome to the technical support center for the effective use of Ac-VAD-CHO, a potent pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during its experimental application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or Acetyl-Valyl-Alanyl-Aspartyl-aldehyd, is a synthetic, cell-permeable, and reversible pan-caspase inhibitor.[1] It functions by targeting the active site of caspases, a family of cysteine proteases that are critical mediators of apoptosis (programmed cell death) and inflammation. The aldehyde group of this compound forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby blocking its proteolytic activity.
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. However, a general starting range is between 20 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific model system to minimize potential off-target effects.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Q4: How can I confirm that this compound is effectively inhibiting caspase activity in my experiment?
The most direct way to confirm caspase inhibition is to measure caspase activity using a fluorometric or colorimetric assay. These assays utilize a caspase-specific substrate that releases a fluorescent or colored molecule upon cleavage. In the presence of an effective concentration of this compound, you should observe a significant reduction in the signal compared to your positive control (apoptosis-induced cells without the inhibitor). Additionally, you can perform a Western blot to assess the cleavage of key caspase substrates like PARP (Poly (ADP-ribose) polymerase) or pro-caspase-3.[2][3] Successful inhibition will result in a decrease in the levels of cleaved PARP and cleaved caspase-3.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or no inhibition of apoptosis. | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit all activated caspases. | Perform a dose-response experiment to determine the optimal concentration (e.g., 20, 50, 100, 200 µM). |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | Pre-incubate the cells with this compound for a longer period (e.g., 1-2 hours) before inducing apoptosis. Ensure the final DMSO concentration is sufficient to aid permeability without causing toxicity. | |
| Inhibitor Instability: this compound, especially in aqueous solutions, can degrade over time. | Always prepare fresh working solutions from a frozen DMSO stock. Avoid prolonged incubation of the inhibitor in culture medium before adding it to the cells. | |
| High Level of Apoptotic Stimulus: A very strong apoptotic signal might overwhelm the inhibitory capacity of this compound. | Consider reducing the concentration or duration of the apoptotic stimulus. | |
| Observed cell death is not caspase-dependent. | Alternative Cell Death Pathways: The stimulus used might be inducing a non-apoptotic, caspase-independent form of cell death (e.g., necroptosis). | Use specific inhibitors for other cell death pathways (e.g., necrostatin-1 (B1678002) for necroptosis) to investigate this possibility. |
| Cytotoxicity or off-target effects observed. | High Inhibitor Concentration: High concentrations of this compound can have off-target effects or be cytotoxic. | Use the lowest effective concentration determined from your dose-response curve. |
| DMSO Toxicity: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.5%. Run a vehicle control (DMSO alone) to assess its effect on your cells. |
Quantitative Data: Inhibitor Specificity
While this compound is considered a pan-caspase inhibitor, its affinity for different caspases can vary. For comparison, the table below includes Ki and IC50 values for related and more specific caspase inhibitors.
| Inhibitor | Target Caspase(s) | Ki (nM) | IC50 (nM) |
| Ac-DEVD-CHO | Caspase-3 | 0.23[4] | - |
| Caspase-7 | 1.6[4] | - | |
| Caspase-2 | 1700[4] | - | |
| Caspase-8 | 0.92[4] | - | |
| Caspase-10 | 12[4] | - | |
| Caspase-1 | 18[4] | - | |
| Ac-YVAD-CHO | Caspase-1 | 0.76[5] | 8.4[5] |
| Caspase-4 | - | 17.0[5] | |
| Caspase-5 | - | 2000.0[5] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol provides a method to quantify the activity of executioner caspases-3 and -7 in cell lysates.
-
Cell Lysis:
-
Induce apoptosis in your cell cultures with the appropriate stimulus, including a negative control (no stimulus) and your experimental conditions (with and without this compound).
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Bring the total volume in each well to 100 µL with assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).
-
Add 10 µL of a 2 mM stock of a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
The fluorescence intensity is proportional to the caspase activity.
-
Protocol 2: Western Blot for Cleaved PARP and Cleaved Caspase-3
This protocol allows for the qualitative or semi-quantitative assessment of caspase inhibition by observing the cleavage of key apoptotic proteins.
-
Sample Preparation:
-
Treat cells as described for the caspase activity assay.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and/or cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Visualizations
Figure 1. Simplified overview of the major caspase activation pathways and the points of inhibition by this compound.
Figure 2. A logical workflow for troubleshooting incomplete caspase inhibition with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Ac-VAD-CHO and Z-VAD-FMK for Apoptosis Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the choice of a reliable and well-characterized caspase inhibitor is paramount. This guide provides an objective comparison of two widely used pan-caspase inhibitors, Ac-VAD-CHO and Z-VAD-FMK, to aid in the selection of the most appropriate tool for your experimental needs.
This comprehensive guide delves into the mechanisms of action, potency, and potential off-target effects of this compound and Z-VAD-FMK. By presenting quantitative data, detailed experimental protocols, and visual aids, this document aims to equip researchers with the necessary information to make informed decisions for their apoptosis studies.
Key Differentiators at a Glance
| Feature | This compound | Z-VAD-FMK |
| Full Name | Acetyl-Valyl-Alanyl-Aspartyl-aldehyde | Carbobenzoxy-Valyl-Alanyl-Aspartyl-fluoromethylketone |
| Mechanism of Inhibition | Reversible | Irreversible |
| Inhibitor Type | Peptide Aldehyde | Peptide Fluoromethylketone |
| Cell Permeability | Yes | Yes |
| Reported Off-Target Effects | Aldehyde reactivity may lead to non-specific interactions. | Can induce necroptosis and autophagy.[1][2] |
| Primary Application | General apoptosis inhibition with reversible binding. | Broad and sustained apoptosis inhibition. |
In-Depth Comparison of Inhibitor Characteristics
This compound and Z-VAD-FMK are both potent, cell-permeable pan-caspase inhibitors that are staples in apoptosis research.[3][4][5][6] However, their distinct chemical moieties, an aldehyde (CHO) and a fluoromethylketone (FMK) respectively, dictate their mechanism of action and have significant implications for experimental design and data interpretation.
This compound: The Reversible Inhibitor
The aldehyde group, while crucial for its inhibitory activity, can be reactive and may lead to off-target effects through interactions with other cellular components.[11][12] The stability of this compound in aqueous solutions should also be considered, as aldehydes can be susceptible to oxidation.[13]
Z-VAD-FMK: The Irreversible Inhibitor
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that forms a covalent bond with the catalytic site of caspases, leading to their permanent inactivation.[10][13] This makes it a robust tool for achieving sustained and complete inhibition of apoptosis. It is known to potently inhibit human caspases-1 through -10, with the exception of caspase-2.[13]
A critical consideration when using Z-VAD-FMK is its well-documented off-target effects. Notably, it can inhibit the deubiquitinating enzyme NGLY1, which can trigger autophagy.[1] Furthermore, under certain conditions, Z-VAD-FMK can shift the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related aldehyde inhibitors, as well as for Z-VAD-FMK. Direct comparative Ki or IC50 values across a full panel of caspases for this compound are not extensively published.
| Inhibitor | Target Caspase | Ki Value | IC50 Value |
| Ac-DEVD-CHO | Caspase-3 | 0.23 nM[14] | - |
| Caspase-7 | 1.6 nM[14] | - | |
| Caspase-2 | 1.7 µM[7] | - | |
| Ac-YVAD-CHO | Caspase-1 | 0.76 nM[9] | - |
| Caspases-4, -5, -8, -9, -10 | 163-970 nM[9] | - | |
| Caspases-2, -3, -6, -7 | >10,000 nM[9] | - | |
| Ac-VDVAD-CHO | Caspase-2 | - | 46 nM[10] |
| Caspase-3 | - | 15 nM[10] | |
| Z-VAD-FMK | Pan-caspase | - | 0.0015 - 5.8 µM[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental applications of these inhibitors, the following diagrams are provided in the DOT language.
Figure 1. Mechanism of Action of this compound and Z-VAD-FMK in the Apoptotic Pathway.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. static.igem.org [static.igem.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 6. This compound [Caspase Inhibitor II] - 1 mg | amp-tec [amp-tec.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 13. biotium.com [biotium.com]
- 14. stemcell.com [stemcell.com]
The Broad Sword vs. The Scalpel: A Comparative Guide to the Pan-Caspase Inhibitor Ac-VAD-CHO and Specific Caspase Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis and inflammation, the choice between a broad-spectrum and a targeted caspase inhibitor is a critical decision. This guide provides an objective comparison of the pan-caspase inhibitor Ac-VAD-CHO with specific caspase inhibitors, supported by experimental data and detailed protocols to inform your research strategy.
At the heart of programmed cell death and inflammatory responses lies a family of cysteine-aspartic proteases known as caspases. The ability to modulate the activity of these enzymes is paramount for both basic research and therapeutic development. This compound (N-Acetyl-L-valyl-L-alanyl-L-α-aspartyl-L-valinal) represents a broad-spectrum approach, designed to inhibit multiple caspases simultaneously. In contrast, specific caspase inhibitors are tailored to target individual members of the caspase family, offering a more nuanced tool for dissecting cellular pathways.
Mechanism of Action: A Tale of Two Strategies
This compound: The Pan-Caspase Inhibitor
This compound is a cell-permeable, reversible inhibitor that targets the catalytic site of multiple caspases.[1][2][3] Its peptide sequence is recognized by the active site of various caspases, and the C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine residue, thereby blocking substrate cleavage. This broad specificity makes it a powerful tool for determining the general involvement of caspases in a biological process.
Specific Caspase Inhibitors: Precision Targeting
Specific caspase inhibitors are peptide-based molecules with sequences optimized for recognition by a particular caspase.[4] Like this compound, they often contain a reactive functional group, such as an aldehyde (CHO) or a fluoromethyl ketone (FMK), that interacts with the catalytic cysteine. The specificity is conferred by the peptide sequence that mimics the natural cleavage site of the target caspase. For example, Ac-DEVD-CHO is a potent inhibitor of caspase-3 and -7, as its peptide sequence is derived from the cleavage site of PARP, a key substrate of these caspases.[3][5]
Data Presentation: A Quantitative Look at Inhibition
Direct, head-to-head comparative studies of this compound against a full panel of specific caspase inhibitors are limited in the literature. However, by compiling data from various sources, we can construct a comparative overview of their inhibitory potential. It is important to note that Ki and IC50 values can vary between studies depending on the experimental conditions.
| Inhibitor | Type | Target Caspase(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Pan-Caspase | Broad Spectrum | Not widely reported | Not widely reported | [1][2] |
| Ac-YVAD-CHO | Specific | Caspase-1 | 0.76 (human) | - | [6] |
| Ac-DEVD-CHO | Specific | Caspase-3, Caspase-7 | 0.2 (Caspase-3), 0.3 (Caspase-7) | - | [5] |
| Caspase-2 | 1700 (weak inhibition) | - | [5] | ||
| Z-IETD-FMK | Specific | Caspase-8 | Not specified | Potent inhibitor | [7] |
| Z-LEHD-FMK | Specific | Caspase-9 | Not specified | Potent inhibitor | [7] |
Cell-Based Apoptosis Inhibition: A Functional Comparison
A study by Cusson et al. (2004) provides valuable insight into the functional differences between pan-caspase and specific caspase inhibitors in a cellular context. The study investigated the effect of various inhibitors on irofulven-induced apoptosis in prostate cancer cells.
| Inhibitor | Type | Target(s) | % Inhibition of Apoptotic DNA Fragmentation | Reference |
| Z-VAD-FMK | Pan-Caspase | Broad Spectrum | 80.9 ± 4.0 | [7] |
| Z-LEHD-FMK | Specific | Caspase-9 | 70.7 ± 1.3 | [7] |
| Z-IETD-FMK | Specific | Caspase-8/6 | 77.2 ± 6.3 | [7] |
| Ac-DEVD-FMK | Specific | Caspase-3/7 | 32.9 ± 4.1 | [7] |
| Ac-YVAD-CMK | Specific | Caspase-1/4 | 11.2 ± 2.4 | [7] |
These data suggest that in this particular model, a pan-caspase inhibitor was the most effective at preventing apoptosis, followed closely by inhibitors of the initiator caspases-9 and -8. The inhibitor of the executioner caspases-3 and -7 was less potent in this assay.[7]
Experimental Protocols
1. In Vitro Caspase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is a general method to measure caspase activity.
Materials:
-
Cell lysate or purified caspase enzyme
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound and/or specific caspase inhibitors
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and specific inhibitors) in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of cell lysate or purified enzyme.
-
Add 10 µL of the diluted inhibitors or assay buffer (for control) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 40 µL of the caspase substrate solution (final concentration typically 50 µM).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).
-
Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
2. Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells following treatment with an apoptosis-inducing agent and caspase inhibitors.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound and/or specific caspase inhibitors
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or specific caspase inhibitors for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducer only, cells with inhibitor only).
-
Incubate for the desired period (e.g., 4-24 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Signaling Pathways and Experimental Workflows
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and a specific caspase inhibitor is fundamentally a choice between breadth and precision.
This compound is the ideal tool when:
-
The primary goal is to determine if a cellular process is caspase-dependent.
-
A broad inhibition of apoptosis or inflammation is desired in a proof-of-concept experiment.
-
The specific caspases involved are unknown.
Specific caspase inhibitors are preferred for:
-
Elucidating the role of a particular caspase in a signaling pathway.
-
Dissecting the hierarchy and activation sequence of caspases.
-
Developing targeted therapeutics with potentially fewer off-target effects.
Ultimately, the optimal experimental design may involve using both types of inhibitors. For instance, an initial experiment with this compound could establish the involvement of caspases, followed by experiments with a panel of specific inhibitors to identify the key players. This comprehensive approach will provide the most detailed and reliable insights into the complex and vital roles of caspases in cellular function and disease.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validating Ac-VAD-CHO Efficacy: A Comparative Guide for Apoptosis Inhibition in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-caspase inhibitor Ac-VAD-CHO with other common caspase inhibitors. It includes detailed experimental protocols and supporting data to assist researchers in validating the efficacy of this compound in a new cell line.
Introduction to this compound and Caspase Inhibition
This compound is a cell-permeable, potent, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that are crucial executioners of apoptosis (programmed cell death). By binding to the catalytic site of caspases, this compound can effectively block the apoptotic cascade. This makes it a valuable tool for studying apoptosis and for therapeutic strategies aimed at preventing cell death in various diseases.
Comparative Analysis of Caspase Inhibitors
To objectively assess the performance of this compound, it is essential to compare it with other widely used caspase inhibitors. The following table summarizes the key characteristics and typical working concentrations of this compound and two common alternatives: Z-VAD-FMK (another pan-caspase inhibitor) and Ac-DEVD-CHO (a more specific caspase-3/7 inhibitor).
| Inhibitor | Target Caspases | Mechanism of Action | Typical Working Concentration | Known Cell Lines |
| This compound | Pan-caspase | Reversible aldehyde inhibitor | 10-100 µM | THP.1, Jurkat, Renal Tubular Cells |
| Z-VAD-FMK | Pan-caspase | Irreversible fluoromethylketone inhibitor | 10-50 µM | Jurkat, THP.1, HL-60, Human T cells |
| Ac-DEVD-CHO | Caspase-3, -7 (and other Group II caspases) | Reversible aldehyde inhibitor | 10-50 µM | NT2, THP.1, Human T cells |
Experimental Protocols for Efficacy Validation
To validate the efficacy of this compound in a new cell line, a series of well-established apoptosis assays should be performed. The following are detailed protocols for three key experiments.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Seed the new cell line in a 6-well plate and culture to the desired confluency.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, or UV irradiation). Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer).
-
Co-incubate the apoptosis-induced cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with an apoptosis inducer and this compound as described in the Annexin V/PI staining protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Resuspend the cells in the TdT reaction buffer containing TdT enzyme and fluorescently labeled dUTP (e.g., FITC-dUTP).
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (cells incubated with the reaction buffer without the TdT enzyme).
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.
-
Western Blotting for Cleaved Caspase-3
This method detects the activation of caspase-3, a key executioner caspase.
Principle: Caspase-3 is synthesized as an inactive pro-enzyme (procaspase-3, ~35 kDa). During apoptosis, it is cleaved into active fragments of approximately 17/19 kDa and 12 kDa. Western blotting with an antibody specific for the cleaved form of caspase-3 can be used to monitor its activation.
Protocol:
-
Protein Extraction:
-
Culture and treat cells with an apoptosis inducer and this compound as previously described.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified Caspase Signaling Pathway showing the points of inhibition by this compound.
Caption: Experimental workflow for validating this compound efficacy in a new cell line.
Caption: Logical framework for the comparative validation of this compound.
Conclusion
This guide provides a framework for the systematic validation of this compound in a new cell line. By employing the detailed experimental protocols and comparing its efficacy against established alternatives, researchers can confidently determine the optimal conditions for using this compound to inhibit apoptosis in their specific experimental model. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental designs, facilitating a comprehensive understanding of the validation process.
A Comparative Guide to Pan-Caspase Inhibitors: Alternatives to Ac-VAD-CHO
For researchers, scientists, and drug development professionals, the selection of an appropriate pan-caspase inhibitor is critical for the accurate study of apoptosis and other caspase-mediated cellular processes. While Ac-VAD-CHO has been a widely used tool, a range of alternative inhibitors have been developed, offering distinct profiles in terms of potency, specificity, reversibility, and cell permeability. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable inhibitor for your research needs.
Performance Comparison of Pan-Caspase Inhibitors
The efficacy of a pan-caspase inhibitor is determined by its ability to broadly inhibit caspase activity at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for this, with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound and its alternatives against a panel of caspases.
| Inhibitor | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Reversibility | Key Features |
| This compound | - | - | - | - | - | - | - | Reversible | Aldehyde-based, cell-permeable.[1] |
| Z-VAD-FMK | 3.07 µM[2] | - | - | 6.78 µM[2] | 4.11 µM[2] | 5.42 µM[2] | 10.66 µM[2] | Irreversible | Fluoromethylketone-based, cell-permeable, but can be toxic due to fluoroacetate (B1212596) production.[3] |
| Q-VD-OPh | 25-400 nM[3][4][5] | - | 25-400 nM[3][4][5] | - | - | 25-400 nM[3][4][5] | 25-400 nM[3][4][5] | Irreversible | O-phenoxy-based, cell-permeable, less toxic than Z-VAD-FMK, and can cross the blood-brain barrier.[3] |
| Emricasan (IDN-6556) | 0.4 nM[6] | 20 nM[6] | 2 nM[6] | 4 nM[6] | 6 nM[6] | 6 nM[6] | 0.3 nM[6] | Irreversible | Orally bioavailable and has been evaluated in clinical trials.[7] |
| Boc-D-FMK | - | - | - | - | - | - | - | Irreversible | Cell-permeable, broad-spectrum caspase inhibitor.[8] |
Signaling Pathways and Experimental Workflows
To effectively utilize pan-caspase inhibitors, a thorough understanding of the underlying biological pathways and experimental procedures is essential.
Caspase Signaling Pathway
Caspases are key mediators of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are the primary targets of pan-caspase inhibitors.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on executioner caspases, the target of pan-caspase inhibitors.
Experimental Workflow for Evaluating Caspase Inhibitors
A typical workflow for assessing the efficacy of a pan-caspase inhibitor involves inducing apoptosis in a cell culture model, treating the cells with the inhibitor, and then measuring caspase activity and cell viability.
Caption: A generalized workflow for testing the efficacy of pan-caspase inhibitors in a cell-based assay.
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol describes a method to quantify caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture and treat cells with apoptosis-inducing agent and/or caspase inhibitor.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Prepare a reaction mix containing assay buffer and the fluorogenic caspase substrate.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the change in fluorescence over time.
-
Compare the activity in treated samples to untreated controls.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing agent and/or caspase inhibitor for the desired duration.
-
-
MTT Incubation:
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.[12][13][14]
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15 minutes to ensure complete solubilization.[12]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the samples.
-
Express cell viability as a percentage of the untreated control.
-
Conclusion
The choice of a pan-caspase inhibitor should be guided by the specific requirements of the experiment. For general-purpose, potent, and irreversible inhibition with reduced toxicity, Q-VD-OPh presents a strong alternative to the classical Z-VAD-FMK. For studies requiring an orally bioavailable inhibitor with a well-documented clinical safety profile, Emricasan (IDN-6556) is an excellent choice. While this compound remains a useful tool, particularly for its reversible nature, researchers now have a broader palette of inhibitors with improved characteristics to facilitate more precise and reliable investigations into caspase-mediated cellular processes. Careful consideration of the data presented in this guide will enable researchers to make an informed decision and advance their understanding of apoptosis and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Q-VD-Oph|QVD-Oph|pan-caspase inhibitor [dcchemicals.com]
- 6. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thco.com.tw [thco.com.tw]
- 10. takarabio.com [takarabio.com]
- 11. abcam.com [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
A Head-to-Head Comparison of Caspase Inhibitor Peptides for Apoptosis Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of widely used caspase inhibitor peptides, supported by quantitative data and detailed experimental protocols.
In the intricate landscape of apoptosis research, caspase inhibitors are indispensable tools for dissecting the molecular mechanisms of programmed cell death. These peptide-based inhibitors offer varying degrees of specificity and potency, making the selection of the most appropriate inhibitor a critical decision for experimental success. This guide provides a comprehensive head-to-head comparison of five commonly used caspase inhibitor peptides, presenting their performance data in a clear, comparative format, alongside detailed experimental protocols and pathway visualizations to support your research needs.
Overview of Caspase Inhibitor Peptides
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The inhibitors discussed below are designed to target these key enzymes with varying specificities.
-
Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethylketone): A cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases.[1][2][3] It is widely used to broadly block apoptosis.[2] However, it is a weak inhibitor of caspase-2.[1]
-
Q-VD-OPh (Quinoline-Val-Asp(non-omethylated)-OPh): A cell-permeable, irreversible pan-caspase inhibitor with potent anti-apoptotic properties.[4] It is effective at lower doses and is considered less toxic than Z-VAD-FMK.[5] It is capable of crossing the blood-brain barrier.[4][5]
-
Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde): A potent, reversible, and competitive inhibitor of caspase-3 and caspase-7.[6][7][8][9][10] Its sequence is derived from the PARP cleavage site.[8][9]
-
Ac-LEHD-CHO (N-Acetyl-Leu-Glu-His-Asp-aldehyde): A reversible aldehyde inhibitor targeting the initiator caspase-9.[11][12] It is also known to inhibit caspase-8.[11]
-
Z-IETD-FMK (Carbobenzoxy-Ile-Glu-Thr-Asp-fluoromethylketone): A cell-permeable, irreversible, and specific inhibitor of the initiator caspase-8.[13][14][15][16][17]
Quantitative Performance Comparison
The efficacy of these inhibitors is best understood through their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50). The following table summarizes the available quantitative data for a direct comparison of their potency and specificity.
| Inhibitor Peptide | Type | Target Caspases | Potency (Ki / IC50) |
| Z-VAD-FMK | Irreversible, Pan-Caspase | Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10 | kobs/[I] (M⁻¹s⁻¹): • Caspase-1: 280,000 • Caspase-3: 16,000 • Caspase-8: 280,000 • Caspase-9: 180,000 (Weakly inhibits Caspase-2)[1][18] |
| Q-VD-OPh | Irreversible, Pan-Caspase | Caspase-1, -3, -7, -8, -9, -10, -12 | IC50: 25-400 nM for Caspase-1, -3, -8, -9[4][5][19][20] • Caspase-7: 48 nM[4] |
| Ac-DEVD-CHO | Reversible, Executioner-Specific | Caspase-3, Caspase-7 | Ki: • Caspase-3: 0.23 nM (230 pM)[6][7] • Caspase-7: 0.3 nM - 1.6 nM[6][7] (Weakly inhibits Caspase-2; Ki = 1.7 µM)[6] |
| Ac-LEHD-CHO | Reversible, Initiator-Specific | Caspase-9, Caspase-8 | Specific Ki values are not consistently reported, but it is a known potent inhibitor for Caspase-9 and -8.[11][12] |
| Z-IETD-FMK | Irreversible, Initiator-Specific | Caspase-8 | IC50: 0.46 µM for inhibiting TNFα-induced apoptosis.[16] A potent and specific inhibitor for Caspase-8.[13][14][15] |
Note: Ki and IC50 values can vary depending on the assay conditions, substrate, and enzyme source. The data presented is a compilation from various sources for comparative purposes.
Visualizing Caspase Signaling Pathways
To understand the context in which these inhibitors function, it is crucial to visualize the primary apoptosis signaling pathways. The diagram below illustrates the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, highlighting the key caspases targeted by the compared inhibitors.
Caption: Intrinsic and extrinsic apoptosis pathways highlighting caspase activation points.
Experimental Protocols
Accurate comparison of inhibitor performance relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate caspase inhibition.
In Vitro Caspase Activity Assay (Colorimetric)
This protocol measures caspase activity in cell lysates by detecting the cleavage of a specific colorimetric peptide substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-specific p-nitroanilide (pNA) substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9, IETD-pNA for caspase-8)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell line of choice, leaving a control group untreated.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Set up the Assay:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.
-
To inhibitor wells, add the desired concentration of the caspase inhibitor peptide. Add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to control wells. Pre-incubate for 10-30 minutes at 37°C.
-
Add 50 µL of 2x Reaction Buffer (with fresh DTT) to each well.
-
Initiate the reaction by adding 5 µL of the appropriate 4 mM pNA substrate (final concentration 200 µM).
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase activity can be determined by comparing the readings from the induced, uninhibited sample to the non-induced control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
1x Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cell culture. Include both positive and negative controls.
-
Harvest cells (both adherent and floating) and collect 1-5 x 10⁵ cells per sample by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cells once with cold PBS, then centrifuge and carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comparative analysis of different caspase inhibitors in a cell-based apoptosis assay.
Caption: Workflow for comparing the efficacy of caspase inhibitors in cell culture.
Conclusion
The choice of a caspase inhibitor peptide is dictated by the specific experimental question. For broad inhibition of apoptosis, pan-caspase inhibitors like Q-VD-OPh offer high potency and low toxicity. For dissecting the roles of specific pathways, selective inhibitors are paramount. Ac-DEVD-CHO is an excellent choice for targeting the central executioner caspase-3, while Z-IETD-FMK and Ac-LEHD-CHO allow for the specific interrogation of the extrinsic and intrinsic initiator pathways, respectively. By leveraging the quantitative data and protocols provided in this guide, researchers can make informed decisions to advance their understanding of the complex and vital process of apoptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. thomassci.com [thomassci.com]
- 9. biotium.com [biotium.com]
- 10. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 13. invivogen.com [invivogen.com]
- 14. selleckchem.com [selleckchem.com]
- 15. sanbio.nl [sanbio.nl]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. selleckchem.com [selleckchem.com]
Ac-VAD-CHO: A Comparative Guide to its Specificity Across the Caspase Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the caspase inhibitor Ac-VAD-CHO, offering insights into its specificity profile across the caspase family. While widely recognized as a broad-spectrum, or pan-caspase inhibitor, a detailed quantitative comparison of its inhibitory activity against all caspases is not extensively documented in a single, publicly available source. To address this, we present the available data for this compound and contrast it with structurally similar and more comprehensively characterized peptide aldehyde inhibitors. This comparative approach provides a valuable framework for interpreting experimental results and selecting appropriate tools for caspase research.
Understanding Caspase Inhibition by this compound
Caspases are a family of cysteine-aspartic proteases that play a critical role in the orchestrated processes of apoptosis (programmed cell death) and inflammation. They are broadly classified into three groups: initiator caspases (caspase-2, -8, -9, -10), executioner caspases (caspase-3, -6, -7), and inflammatory caspases (caspase-1, -4, -5).
This compound (N-Acetyl-Val-Ala-Asp-CHO) is a cell-permeable, reversible inhibitor of caspases. Its mechanism of action involves the formation of a covalent bond between its aldehyde group and the active site cysteine of the caspase, thereby blocking the enzyme's proteolytic activity. Although it is known to inhibit a wide range of caspases, its affinity for each varies.
Comparative Inhibitory Profile of Peptide Aldehydes
The following table summarizes the known inhibition constants (Ki) for this compound and provides a comparative look at other well-characterized peptide aldehyde inhibitors. This data is compiled from various sources and highlights the overlapping, yet distinct, specificity profiles of these compounds. The profile of related inhibitors can help to infer the likely potency of this compound against caspases for which specific data is not available.
| Caspase Family | Target Caspase | This compound | Ac-DEVD-CHO | Ac-YVAD-CHO | Ac-VDVAD-CHO |
| Inflammatory | Caspase-1 | Inhibitor | - | Ki = 0.76 nM | - |
| Caspase-4 | Inhibitor | - | Ki = 163-970 nM | - | |
| Caspase-5 | Inhibitor | - | Ki = 163-970 nM | - | |
| Initiator | Caspase-2 | Inhibitor | Ki = 1.7 µM | Ki > 10,000 nM | Potent Inhibitor |
| Caspase-8 | Inhibitor | - | Ki = 163-970 nM | - | |
| Caspase-9 | Inhibitor | - | Ki = 163-970 nM | - | |
| Caspase-10 | Inhibitor | - | Ki = 163-970 nM | - | |
| Executioner | Caspase-3 | Inhibitor | Ki = 0.23 nM [1][2] | Ki > 10,000 nM | Ki = 6.5 nM [3] |
| Caspase-6 | Inhibitor | - | Ki > 10,000 nM | - | |
| Caspase-7 | Inhibitor | Ki = 1.6 nM [2] | Ki > 10,000 nM | - |
Note: "Inhibitor" indicates that this compound is known to inhibit the specified caspase, but comprehensive, comparative quantitative data (Ki or IC50 values) from a single study is not available. The provided Ki values for other inhibitors offer a point of reference for potency and selectivity.
Caspase-Mediated Signaling Pathways and Points of Inhibition
As a pan-caspase inhibitor, this compound can intervene in the major signaling pathways that lead to apoptosis and inflammation. The diagram below illustrates the key caspases in these pathways and indicates the inhibitory action of this compound.
Caption: this compound inhibits key caspases in the extrinsic, intrinsic, and inflammatory pathways.
Experimental Protocol: Determination of Caspase Inhibition Constant (Ki)
This protocol provides a generalized method for determining the inhibition constant (Ki) of this compound against a specific caspase using a fluorogenic substrate assay.
Materials:
-
Purified, active recombinant human caspases
-
Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
This compound stock solution (dissolved in DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in Caspase Assay Buffer. Include a DMSO-only control.
-
Dilute the active caspase in cold Caspase Assay Buffer to a working concentration that yields a linear rate of substrate cleavage over the measurement period.
-
Dilute the fluorogenic substrate in Caspase Assay Buffer to a final concentration, typically at or below its Km value.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the diluted active caspase to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorometric reader pre-set to 37°C.
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence change) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Experimental Workflow
Caption: A typical workflow for determining the inhibitory constants of this compound against caspases.
References
A Researcher's Guide to Confirming Caspase Inhibition: A Comparative Analysis of Secondary Methods
For researchers in apoptosis, cellular biology, and drug development, the accurate assessment of caspase inhibition is paramount. While primary methods like fluorometric assays provide a direct measure of enzyme activity, they do not reveal the downstream cellular consequences. This guide provides a comparative overview of essential secondary methods to robustly confirm the efficacy of caspase inhibitors, using the well-established pan-caspase inhibitor Ac-VAD-CHO as a reference. We present detailed protocols, comparative data, and logical workflows to ensure the integrity of your findings.
The Central Role of this compound
This compound is a potent, cell-permeable, and reversible pan-caspase inhibitor.[1] It belongs to a class of peptide aldehyde inhibitors that target the catalytic cysteine residue within the active site of caspases. Its broad specificity makes it an invaluable tool for determining whether a cellular process is caspase-dependent. However, to validate that the observed phenotype is a direct result of on-target caspase inhibition, secondary confirmation is crucial. A related and commonly used irreversible inhibitor is Z-VAD-FMK, which functions similarly by forming a covalent bond with the caspase active site.[2][3]
Comparison of Secondary Confirmation Methods
The most reliable approaches to confirm caspase inhibition involve assessing the downstream molecular and cellular hallmarks of apoptosis. Here, we compare two gold-standard techniques: Western Blotting for PARP cleavage and Flow Cytometry for Annexin V/PI staining.
Quantitative Data Summary
The following table illustrates typical results from experiments using a model human cancer cell line (e.g., Jurkat) induced to undergo apoptosis with staurosporine, with or without the presence of a pan-caspase inhibitor.
| Method | Parameter Measured | Control (Untreated) | Apoptosis Induction (Staurosporine) | Apoptosis Induction + this compound (50 µM) | Interpretation |
| Western Blot | Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa) | 0.05 | 0.85 | 0.10 | This compound effectively prevents the cleavage of PARP, a key substrate of executioner caspases.[4][5] |
| Flow Cytometry | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | 2.1% | 45.3% | 5.2% | This compound significantly reduces the externalization of phosphatidylserine (B164497), an early marker of apoptosis.[6] |
| Flow Cytometry | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 1.5% | 22.8% | 3.1% | Inhibition of caspases prevents progression to late-stage apoptosis and secondary necrosis.[6] |
Visualizing the Underlying Biology and Workflow
Apoptotic Signaling and Caspase Inhibition
Apoptosis proceeds via two main pathways, the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated), both of which converge on the activation of executioner caspases (e.g., Caspase-3).[7][8][9][10] Pan-caspase inhibitors like this compound block this terminal step, preventing the cleavage of cellular substrates that lead to cell death.
Caption: Apoptotic pathways converge on executioner caspases.
Experimental Workflow for Confirmation
A logical workflow ensures that results are clear and unambiguous. The process involves treating cells, harvesting them, and then processing them for parallel analysis by multiple secondary methods.
Caption: A parallel workflow for robust confirmation.
Detailed Experimental Protocols
Protocol 1: Western Blot for PARP-1 Cleavage
This method detects the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1), a 116 kDa nuclear protein that is a primary target of active Caspase-3 and -7.[5] Upon cleavage, an 89 kDa fragment is generated, which is a hallmark of apoptosis.[4]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the apoptosis inducer in the presence or absence of this compound (typically 20-50 µM) for the desired time.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length and cleaved PARP-1.[11] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Annexin V/PI Staining by Flow Cytometry
This assay quantifies the percentage of cells in different stages of cell death.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Treatment and Harvesting:
-
Cell Washing:
-
Wash cells once with 1 mL of cold 1X PBS and centrifuge again.[13]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]
-
Analyze the samples immediately by flow cytometry. Be sure to include single-stain controls to set up proper compensation.
-
Gate on the cell population and quantify the four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).
-
-
Logical Comparison of Methods
Choosing the right secondary assay depends on the specific experimental question. Western blotting provides mechanistic insight into specific substrate cleavage, while flow cytometry gives a quantitative overview of the cell population's fate.
Caption: Choosing a method based on experimental needs.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
In Vivo Efficacy of Ac-VAD-CHO and Other Caspase Inhibitors: A Comparative Guide
For researchers and drug development professionals navigating the landscape of apoptosis inhibition, selecting the appropriate tool is paramount for in vivo success. This guide provides a comparative analysis of the in vivo efficacy of the pan-caspase inhibitor Ac-VAD-CHO against other notable caspase inhibitors, including the more specific Ac-YVAD-CHO and the widely used pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh. Due to a scarcity of direct comparative in vivo studies, this guide presents data from individual studies in relevant disease models to offer an objective overview.
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy of various caspase inhibitors across different animal models. It is important to note that the experimental conditions, including animal models, disease induction, and inhibitor administration routes, vary between studies, making direct comparisons challenging.
| Inhibitor | Target | Animal Model | Disease/Condition Model | Dosage | Administration Route | Key Efficacy Endpoints | Reference |
| Ac-YVAD-CHO | Caspase-1 | Rat | Quinolinic acid-induced striatal neurotoxicity | 2-8 µg | Intrastriatal infusion | Inhibited internucleosomal DNA fragmentation and increases in caspase-1 activity and p53 protein levels. | [1] |
| Z-VAD-FMK | Pan-caspase | Mouse | Endotoxic shock | 20 µg/g body weight | Intraperitoneal injection | Significantly reduced mortality and alleviated disease symptoms. | |
| Z-VAD-FMK | Pan-caspase | Mouse | Oxygen-glucose deprivation-induced cortical neuronal cell death | Not specified in vivo | Not specified in vivo | Attenuated apoptosis in cultured neurons; suggested potential for in vivo hypoxic-ischemic insults. | [2] |
| Q-VD-OPh | Pan-caspase | Various (Review) | Multiple human disease models | e.g., 20 mg/kg | Not specified in review | Effective at low concentrations, crosses the blood-brain barrier, and is non-toxic in vivo. | [3][4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and potentially replicating research findings. Below are the experimental protocols for the key studies cited in this guide.
Ac-YVAD-CHO in Quinolinic Acid-Induced Neurotoxicity[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Intrastriatal injection of 60 nmol of quinolinic acid (QA).
-
Inhibitor Administration: Rats were pre-treated with an intrastriatal infusion of Ac-YVAD-CHO (2-8 µg) before the QA injection.
-
Efficacy Assessment:
-
Caspase-1 Activity Assay: Measurement of caspase-1 activity in striatal proteins.
-
DNA Fragmentation Analysis: Agarose gel electrophoresis to detect internucleosomal DNA fragmentation.
-
Western Blot Analysis: Measurement of p53 protein levels in nuclear proteins.
-
Z-VAD-FMK in Endotoxic Shock
-
Animal Model: Mice.
-
Disease Induction: Intraperitoneal challenge with lipopolysaccharide (LPS; 10 µg/g body weight).
-
Inhibitor Administration: Intraperitoneal injection of Z-VAD-FMK (20 µg/g body weight) 2 hours before LPS challenge.
-
Efficacy Assessment:
-
Mortality Rate: Monitoring survival of the mice post-LPS challenge.
-
Disease Severity: Observation and scoring of clinical signs of endotoxic shock.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Caption: General apoptosis pathway showing the points of intervention for pan-caspase inhibitors.
Caption: A typical workflow for an in vivo study evaluating the efficacy of a therapeutic inhibitor.
References
- 1. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. la-press.net [la-press.net]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ac-VAD-CHO: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Handling and Disposal of the Caspase Inhibitor Ac-VAD-CHO.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This compound (N-Acetyl-L-valyl-L-alanyl-N'-[(1S)-1-formyl-3-carboxypropyl]-L-aspartamide) is a potent, cell-permeable pan-caspase inhibitor widely used in apoptosis research.[1][2] Due to its biological activity, appropriate disposal procedures must be followed. This guide provides step-by-step procedural guidance for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[2]
Quantitative Data and Chemical Properties
A summary of the key chemical and safety data for this compound is provided in the table below. This information is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Source |
| CAS Number | 147837-52-3 | [4] |
| Molecular Formula | C₁₄H₂₃N₃O₇ | [2] |
| Molecular Weight | 329.35 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | Freeze (< -15 °C) | [2] |
| Toxicity | No data available, treat as potentially harmful. | [4] |
Step-by-Step Disposal Protocol
Currently, there are no specific, published protocols for the chemical inactivation or neutralization of this compound. Therefore, the recommended procedure is to dispose of it as laboratory chemical waste through a licensed environmental waste management service. Do not pour this compound solutions down the sink or dispose of them in the regular trash. [3]
Waste Segregation and Collection
-
Identify Waste Streams: All materials contaminated with this compound must be treated as chemical waste. This includes:
-
Unused or expired this compound solid.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and flasks.
-
Contaminated PPE (gloves, etc.).
-
-
Use Designated Waste Containers:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a separate, leak-proof container that is compatible with the solvent used (e.g., DMSO).
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and any other components of the waste mixture.
-
Labeling and Storage of Waste
-
Hazard Communication: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Consult your institution's EHS office for specific guidance and to arrange for the pickup and disposal of the chemical waste.
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]
Decontamination of Work Surfaces
-
Clean Work Area: After handling and preparing the waste for disposal, thoroughly clean and decontaminate all work surfaces. Use an appropriate cleaning agent, such as 70% ethanol, followed by water.
Experimental Protocols Cited
While specific disposal protocols for this compound are not available, the general principles of handling and disposing of peptide-based laboratory chemicals are well-established. The procedures outlined above are based on standard practices for laboratory chemical waste management.[3][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. cdn.gentaur.com [cdn.gentaur.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-VAD-CHO
Essential protocols for the safe handling, use, and disposal of the caspase inhibitor Ac-VAD-CHO are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and establish a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE based on the specific laboratory task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Safety goggles• Chemical-resistant lab coat or gown• Disposable nitrile gloves | • Face shield (if not working in a fume hood)• Consider double-gloving for added protection |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | • Face shield for splash hazards• Chemical-resistant apron over lab coat |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves | • Waterproof or chemical-resistant apron |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Experimental Protocols: Key Methodologies
Weighing the Compound:
-
Perform all weighing activities within a certified chemical fume hood to minimize inhalation exposure.
-
Use a disposable weigh boat to prevent cross-contamination.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, carefully transfer the compound to the appropriate vessel for dissolution.
Solution Preparation:
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Ensure the container is appropriately sized and capped during dissolution to prevent aerosol generation.
-
If sonication is required, ensure the vessel is securely sealed.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal:
-
Disposal of chemical waste must be carried out in accordance with all local, state, and national regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[2]
By implementing these safety and logistical protocols, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and responsibility within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
